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  • Product: N-tert-Butoxycarbonyl Amoxapine
  • CAS: 1246816-84-1

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of N-tert-Butoxycarbonyl Amoxapine using NMR and IR

An In-Depth Technical Guide Abstract In the landscape of pharmaceutical development and medicinal chemistry, the modification of active pharmaceutical ingredients (APIs) is a critical process for optimizing drug-like pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

In the landscape of pharmaceutical development and medicinal chemistry, the modification of active pharmaceutical ingredients (APIs) is a critical process for optimizing drug-like properties, enabling further synthetic elaboration, or for use as analytical reference standards. Amoxapine, a dibenzoxazepine-derivative antidepressant, possesses a secondary amine within its piperazine moiety that is a prime site for chemical modification.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common and vital transformation. This guide provides a comprehensive technical overview of the synthesis and, most critically, the detailed spectroscopic characterization of N-tert-Butoxycarbonyl (N-Boc) Amoxapine. We delve into the causality behind experimental choices and provide a self-validating framework for confirming the molecular structure using a suite of powerful analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, and a full complement of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, and HSQC).

Introduction: The Rationale for N-Boc Protection of Amoxapine

Amoxapine is a well-established antidepressant that functions as a potent inhibitor of norepinephrine reuptake and a dopamine receptor antagonist.[1] Its structure features a reactive secondary amine on the piperazine ring, which serves as a synthetic handle for creating derivatives or metabolites for further study.

The protection of this amine is often a prerequisite for subsequent chemical modifications of the core structure. The tert-butoxycarbonyl (Boc) group is an exemplary choice for this role due to its robust stability across a wide range of non-acidic reaction conditions and its straightforward, clean removal under mild acidic treatment.[3][4][5] The successful and unambiguous confirmation of this N-Boc protection is paramount before proceeding with multi-step syntheses. This guide establishes the definitive spectroscopic fingerprint of N-Boc Amoxapine.

Synthesis and Experimental Workflow

The synthesis of N-Boc Amoxapine is achieved through the nucleophilic attack of the secondary amine of Amoxapine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6] A mild base is typically employed to facilitate the reaction.[3]

Diagram: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Amoxapine Amoxapine Reaction Stir at RT, 2-12h Monitor by TLC Amoxapine->Reaction Boc2O Boc₂O, TEA, THF Boc2O->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-Boc Amoxapine Purification->Product FTIR FTIR Spectroscopy Product->FTIR NMR NMR Suite: ¹H, ¹³C, DEPT-135, COSY, HSQC Product->NMR Structure Structural Confirmation FTIR->Structure NMR->Structure

Caption: General experimental workflow for synthesis and spectroscopic validation.

Experimental Protocol: Synthesis of N-tert-Butoxycarbonyl Amoxapine
  • Dissolution: Dissolve Amoxapine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting Amoxapine spot is consumed (typically 2-12 hours).

  • Quenching & Extraction: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield N-Boc Amoxapine as a pure solid.

Results and Discussion: Spectroscopic Elucidation

The confirmation of the covalent attachment of the Boc group and the overall structural integrity of the Amoxapine core is achieved by a multi-faceted spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides definitive evidence of the introduction of the carbamate functional group. The key diagnostic change is the appearance of a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the Boc group.

  • Amoxapine (Parent): The spectrum is characterized by N-H stretching vibrations in the piperazine moiety.[7][8][9]

  • N-Boc Amoxapine (Product): The most telling feature is the appearance of a strong carbonyl stretching vibration (ν C=O) anticipated in the region of 1690-1700 cm⁻¹ .[4][10] This band is absent in the parent compound and its presence is a primary indicator of successful N-Boc protection. Concurrently, the N-H stretching band of the secondary amine in Amoxapine disappears.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level map of the molecule, confirming not only the presence of the Boc group but also its specific location on the piperazine nitrogen. For clarity, a standard numbering scheme for the Amoxapine core is used in the assignments below.

Diagram: Amoxapine Structure and Key Regions

amoxapine_structure a Amoxapine Core

Caption: Structure of the Amoxapine core.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum delivers the most unambiguous initial evidence for the successful synthesis.

  • The Boc Group Signature: A large singlet integrating to nine protons appears in the upfield region, typically around δ 1.4-1.5 ppm . This signal is due to the magnetically equivalent methyl protons of the tert-butyl group and is a hallmark of a Boc-protected compound.[4][11]

  • Piperazine Protons: In the parent Amoxapine, the piperazine protons present a complex set of multiplets. Upon N-Boc protection, the protons on the carbons adjacent to the newly formed carbamate nitrogen (positions 2' and 6') experience a significant downfield shift due to the electron-withdrawing nature of the carbonyl group. These protons are expected to shift from ~3.0 ppm to the δ 3.4-3.7 ppm region.

  • Aromatic Protons: The aromatic protons on the dibenzoxazepine core are expected to remain largely unperturbed, appearing in the region of δ 6.8-7.4 ppm .

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum confirms the presence of the additional carbons from the Boc group and allows for the assignment of all carbon environments in the molecule. The DEPT-135 experiment is crucial for differentiating between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.[12][13][14]

  • Boc Group Carbons: Two new signals are anticipated:

    • A signal around δ 154-156 ppm corresponding to the carbamate carbonyl carbon (C=O) .

    • A signal around δ 79-81 ppm for the quaternary carbon of the tert-butyl group.[4][15]

  • DEPT-135 Analysis:

    • The nine equivalent methyl carbons of the Boc group will produce a strong positive signal around δ 28.5 ppm .

    • The methylene (CH₂) carbons of the piperazine ring will appear as negative signals .

    • The methine (CH) carbons of the aromatic rings will show as positive signals .

    • Quaternary carbons (including the Boc quaternary and aromatic carbons C-4a, C-5a, C-11, C-11a) will be absent from the DEPT-135 spectrum, but present in the broadband ¹³C spectrum.[16]

Table 1: Anticipated NMR Spectral Data for N-Boc Amoxapine
Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) DEPT-135 Phase
Boc: -C(CH ₃)₃~1.48 (s, 9H)~28.5Positive
Boc: -C (CH₃)₃-~80.5Absent
Boc: -C =O-~154.7Absent
Piperazine: C2'/C6'~3.60 (m, 4H)~48.0Negative
Piperazine: C3'/C5'~3.30 (m, 4H)~50.0Negative
Aromatic CHs~6.8 - 7.4 (m)~115 - 140Positive
Aromatic Quat. C-~120 - 155Absent
C-11-~160.0Absent

*Note: Precise assignment of C2'/C6' and C3'/C5' may be interchangeable and is confirmed by 2D NMR.

2D NMR: COSY and HSQC for Unambiguous Assignment

Two-dimensional NMR experiments are employed to resolve any ambiguities from 1D spectra and definitively map the molecular connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[17][18][19]

    • Key Expected Correlations: Cross-peaks will be observed between adjacent protons within the aromatic systems. Crucially, strong correlations will be seen between the piperazine protons at the 2'/6' and 3'/5' positions, confirming the integrity of the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[12][17][19]

    • Definitive Linking: The HSQC spectrum provides the final piece of the puzzle. For example, the proton signal at ~1.48 ppm will show a cross-peak to the carbon signal at ~28.5 ppm, unequivocally assigning them to the tert-butyl group. Similarly, the downfield-shifted piperazine protons (~3.60 ppm) will correlate to their corresponding carbon signal (~48.0 ppm), confirming the electronic effect of the N-Boc group.

Diagram: Key HSQC Correlations

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Exploratory

A Technical Guide to the Synthesis and Strategic Application of N-tert-Butoxycarbonyl Amoxapine

Abstract: This technical guide provides an in-depth exploration of the synthesis of N-tert-Butoxycarbonyl (N-Boc) Amoxapine, a key derivative of the dibenzoxazepine class antidepressant, Amoxapine. We begin by examining...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of N-tert-Butoxycarbonyl (N-Boc) Amoxapine, a key derivative of the dibenzoxazepine class antidepressant, Amoxapine. We begin by examining the discovery and foundational synthesis of the Amoxapine core structure. The primary focus is a detailed, mechanistically-grounded protocol for the N-Boc protection of Amoxapine's piperazine moiety. This guide explains the causal-driven experimental choices, from reagent selection to reaction conditions, to ensure a robust and reproducible synthesis. It is designed for researchers, medicinal chemists, and drug development professionals seeking to utilize N-Boc Amoxapine as a strategic intermediate for the development of novel therapeutic agents and chemical probes.

Introduction: Amoxapine and the Role of N-Boc Protection

Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class, first approved for use in the United States in 1980.[1] It is the N-demethylated metabolite of the antipsychotic drug Loxapine and exerts its therapeutic effects primarily as a moderate to strong reuptake inhibitor of norepinephrine and serotonin.[1][2] The chemical structure of Amoxapine features a reactive secondary amine within its 11-(1-piperazinyl) substituent. This site is a prime target for metabolic modification and a key handle for synthetic elaboration.

In modern medicinal chemistry and multi-step organic synthesis, the selective and temporary masking of reactive functional groups is a cornerstone of strategy. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its excellent stability in a wide range of nucleophilic and basic conditions, and its clean, facile removal under mild acidic conditions.[3][4] The conversion of Amoxapine's secondary amine to an N-Boc carbamate renders it non-nucleophilic and non-basic, thereby enabling chemists to perform reactions on other parts of the molecule without interference from the piperazine nitrogen.[3]

The synthesis of N-tert-Butoxycarbonyl Amoxapine is therefore not merely an academic exercise, but a critical enabling step for:

  • Structure-Activity Relationship (SAR) Studies: Creating a library of novel Amoxapine analogs by modifying the dibenzoxazepine core.

  • Development of Prodrugs: Attaching moieties to the core structure to improve pharmacokinetic or pharmacodynamic properties.

  • Synthesis of Chemical Probes: Incorporating tags, fluorophores, or cross-linkers to study the biological targets of Amoxapine.

This guide provides the foundational knowledge for the reliable synthesis of this pivotal intermediate.

Part I: The Genesis of the Amoxapine Core

Understanding the synthesis of the starting material is crucial. Amoxapine is structurally derived from its parent compound, Loxapine. A common synthetic route to Amoxapine involves a multi-step process that builds the characteristic dibenzoxazepine tricycle.[2] The key steps generally involve the formation of a ureide intermediate followed by a cyclization reaction to form the seven-membered ring.[2][5]

A representative synthesis begins with o-(p-chlorophenoxy)aniline, which is first acylated. This intermediate is then condensed with N-carboethoxypiperazine. The final steps involve a phosphorus oxychloride-mediated cyclization to form the dibenzoxazepine ring system, followed by hydrolysis to yield Amoxapine.[2]

G cluster_0 Amoxapine Synthesis Overview A o-(p-chlorophenoxy)aniline B Ureide Intermediate A->B + N-carboethoxypiperazine C Cyclized Dibenzoxazepine B->C POCl₃ / P₂O₅ (Cyclization) D Amoxapine C->D Hydrolysis

Caption: Simplified workflow for the synthesis of the Amoxapine core.

Part II: Synthesis of N-tert-Butoxycarbonyl Amoxapine

The protection of the secondary amine on Amoxapine's piperazine ring is most effectively achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][6] The lone pair of electrons on the secondary nitrogen of the Amoxapine piperazine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. This forms an unstable tetrahedral intermediate. The intermediate then collapses, with the tert-butoxide group acting as a leaving group. A base, either added to the reaction or another molecule of Amoxapine, deprotonates the newly acylated nitrogen. The unstable tert-butoxycarboxylic acid byproduct readily decomposes into carbon dioxide and tert-butanol.[6]

G cluster_0 N-Boc Protection Workflow A 1. Dissolve Amoxapine in Anhydrous Solvent B 2. Add Base (e.g., Triethylamine) A->B C 3. Add Boc₂O Solution (Dropwise) B->C D 4. Stir at Room Temp (2-12 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (Quench & Extract) E->F Upon Completion G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: General experimental workflow for N-Boc protection of Amoxapine.
Detailed Experimental Protocol

This protocol is a self-validating system based on established methods for the N-Boc protection of secondary amines.[6]

Materials:

  • Amoxapine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Amoxapine (1.0 eq) in anhydrous THF (to a concentration of ~0.2 M).

  • Base Addition: To the stirring solution, add triethylamine (1.5 eq). Stir for 10 minutes at room temperature (20-25 °C). Causality Note: TEA acts as a non-nucleophilic base to neutralize the acidic proton generated on the piperazine nitrogen after acylation, driving the reaction to completion.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture portion-wise over 5 minutes. Causality Note: A slight excess of Boc₂O ensures full conversion of the starting material. Portion-wise or dropwise addition helps to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Amoxapine starting material is consumed (typically 2-12 hours).

  • Work-up: a. Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator. b. Dilute the residue with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine (to reduce the water content in the organic phase). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-tert-Butoxycarbonyl Amoxapine as a pure solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Experimental Parameters & Rationale
ParameterRecommended ConditionRationale & Field Insights
Stoichiometry 1.1 - 1.5 eq. Boc₂OEnsures complete consumption of the valuable Amoxapine starting material. Using a large excess can complicate purification.
Base Triethylamine, DIPEAA non-nucleophilic organic base is crucial. It scavenges the proton generated during the reaction without competing with the Amoxapine as a nucleophile.[6] In some cases, for highly nucleophilic amines, no external base is required.
Solvent THF, DCM, AcetonitrileAnhydrous aprotic solvents are required to prevent hydrolysis of the Boc anhydride. THF and DCM are excellent choices for solubilizing both Amoxapine and the reagents.[6][7]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature. Mild heating (to ~40 °C) can be applied to accelerate slow reactions, but is usually unnecessary.
Monitoring TLC (e.g., 10% MeOH in DCM)A simple and effective way to track the disappearance of the more polar Amoxapine starting material and the appearance of the less polar, higher-Rf N-Boc product.

Part III: The Final Product - N-tert-Butoxycarbonyl Amoxapine

The successful synthesis yields Tert-butyl 4-(2-chlorodibenzo[b,f][6][8]oxazepin-11-yl)piperazine-1-carboxylate. This compound serves as a stable, versatile intermediate for further synthetic transformations.

G cluster_0 Synthesis of N-tert-Butoxycarbonyl Amoxapine

Caption: Reaction scheme for the N-Boc protection of Amoxapine.
Deprotection Strategy

When the synthetic sequence is complete and the piperazine nitrogen needs to be unmasked, the Boc group is readily cleaved under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[4][6] The byproducts are gaseous isobutylene and carbon dioxide, which are easily removed.

Conclusion

The synthesis of N-tert-Butoxycarbonyl Amoxapine is a straightforward yet critical transformation that unlocks the potential of the Amoxapine scaffold for further drug discovery and development. By temporarily masking the reactive secondary amine of the piperazine ring, researchers can selectively modify other positions on the dibenzoxazepine core. The robust and well-understood chemistry of N-Boc protection, as detailed in this guide, provides a reliable and reproducible pathway to this valuable intermediate. The protocols and rationales presented herein are designed to empower scientific professionals to confidently synthesize and utilize N-Boc Amoxapine in their research endeavors.

References

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Foundational

Technical Whitepaper: Material Safety Data Sheet (SDS) & Handling Guidelines for N-tert-Butoxycarbonyl Amoxapine

Here is an in-depth technical guide and Material Safety Data Sheet (SDS) framework, designed from the perspective of a Senior Application Scientist. Executive Summary & Chemical Context As drug development increasingly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide and Material Safety Data Sheet (SDS) framework, designed from the perspective of a Senior Application Scientist.

Executive Summary & Chemical Context

As drug development increasingly relies on precision isotopic labeling and site-selective functionalization, protected intermediates like N-tert-Butoxycarbonyl Amoxapine (N-Boc-Amoxapine) have become indispensable. Amoxapine, a tetracyclic antidepressant, features a reactive secondary amine on its piperazine ring. By masking this amine with a tert-butyloxycarbonyl (Boc) group, chemists prevent unwanted side reactions during complex synthetic transformations, such as the generation of deuterated reference standards (e.g., N-Boc-Amoxapine-d8)[1].

This whitepaper provides a comprehensive safety framework and handling guide for N-Boc-Amoxapine, synthesizing regulatory hazard data with field-proven benchtop protocols.

Physicochemical Properties

Understanding the physicochemical baseline of N-Boc-Amoxapine is critical for predicting its behavior in solution and its toxicological profile. The addition of the bulky, lipophilic Boc group significantly alters the molecule's solubility and partition coefficient compared to the parent amoxapine.

Table 1: Quantitative Physicochemical Data

PropertyN-Boc-AmoxapineN-Boc-Amoxapine-d8Parent Amoxapine (Reference)
CAS Number 1246816-84-1[2]1246814-71-0[3]14028-44-5[4]
Molecular Formula C22H24ClN3O3C22H16D8ClN3O3C17H16ClN3O
Molecular Weight ~413.9 g/mol 421.95 g/mol [5]313.8 g/mol
Appearance Solid powderSolid powderCrystalline solid
Storage Temp 2-8°C (Dry, Dark)2-8°C (Dry, Dark)Room Temperature

Hazard Identification & Toxicological Profile

While specific in vivo toxicological data for the Boc-protected derivative is limited, standard laboratory safety protocols mandate treating the intermediate with the same or greater caution as the parent Active Pharmaceutical Ingredient (API).

  • Acute Toxicity (Oral): Parent amoxapine is classified under GHS as Acute Tox. 4 (H302: Harmful if swallowed), with a rat oral LD50 of 313 mg/kg[6]. N-Boc-Amoxapine inherits these risks and must be handled as a potent acute toxin.

  • Reproductive Toxicity: Amoxapine is listed under California Proposition 65 as a substance known to cause reproductive harm[7]. Personnel handling N-Boc-Amoxapine must assume identical teratogenic risks.

  • Causality of Exposure Risks: The Boc group increases the molecule's logP (lipophilicity). If accidental dermal exposure occurs, the protected compound may permeate the stratum corneum more rapidly than the charged amoxapine salt, necessitating immediate decontamination.

Safe Handling, Storage, and Reactivity Guidelines

  • Storage Causality: Store at 2-8°C in a desiccator. The Boc carbamate linkage is susceptible to slow hydrolysis in the presence of ambient moisture and trace atmospheric acids. Cold, dry storage prevents premature degradation into free amoxapine and tert-butanol.

  • Reactivity & Incompatibilities: Strictly avoid contact with strong acids (e.g., HCl, Trifluoroacetic acid, Lewis acids) during storage. Acidic exposure triggers an autocatalytic cleavage of the Boc group.

  • Pressurization Hazard: The deprotection of the Boc group releases equimolar amounts of carbon dioxide (CO2) and isobutylene gas. If this occurs in a sealed storage vessel, the resulting pressure buildup can cause catastrophic container rupture.

Experimental Methodology: Self-Validating Boc-Deprotection Workflow

The most common operation involving N-Boc-Amoxapine is its deprotection to yield the active free base. To ensure maximum safety and quantitative yield, I mandate the following self-validating protocol.

Step 1: Dissolution Dissolve N-Boc-Amoxapine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

Step 2: Controlled Acidification Cool the reaction flask to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise. Causality: Conducting the addition at 0°C controls the exothermic cleavage and regulates the rapid evolution of CO2 and isobutylene gases, preventing solvent bumping and mitigating inhalation hazards.

Step 3: Self-Validation (Reaction Monitoring) Stir the mixture, allowing it to warm to room temperature over 2 hours. Validate reaction completion via HPLC or Thin-Layer Chromatography (TLC) (Eluent: 9:1 DCM:MeOH). Validation Logic: The complete disappearance of the high-Rf (lipophilic) N-Boc-Amoxapine spot and the appearance of a baseline (protonated) amoxapine spot confirms 100% conversion. You must not proceed to neutralization until this validation is met, preventing mixed-product isolation.

Step 4: Concentration and Neutralization Evaporate the DCM and excess TFA under reduced pressure (ensure the vacuum pump is properly cold-trapped). Resuspend the resulting amoxapine trifluoroacetate salt in Ethyl Acetate (EtOAc). Wash vigorously with saturated aqueous NaHCO3 until the aqueous layer stabilizes at pH > 8. Causality: The basic wash neutralizes the TFA salt, converting amoxapine back into its uncharged free base form, which selectively partitions into the organic EtOAc layer.

Step 5: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield purified Amoxapine.

Mandatory Visualization: Deprotection Workflow & Hazard Mapping

The following diagram maps the logical flow of the deprotection protocol, specifically highlighting the critical gas evolution hazard that must be vented.

G A N-Boc-Amoxapine (Stable Precursor) B Acidic Cleavage (TFA / HCl in DCM) A->B Deprotection C Gas Evolution (CO2 + Isobutylene) B->C Byproducts (Vent) D Amoxapine Salt (Intermediate) B->D Yields E Neutralization (Aqueous Base) D->E pH Adjustment F Free Base Amoxapine (Purified API) E->F Isolation

Workflow for N-Boc-Amoxapine deprotection highlighting gas evolution hazards and isolation steps.

Emergency Response & Spill Management

  • Spill Protocol: Do not sweep dry powder, as this generates inhalable dust. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to suppress aerosolization, then absorb with inert material (vermiculite or sand)[7].

  • Decontamination: Wash the affected area with a mild alkaline detergent solution to neutralize any trace acidic degradation products and solubilize the lipophilic residue.

References

  • Title: N-tert-Butoxycarbonyl Amoxapine-d8 — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: N-tert-Butoxycarbonyl Amoxapine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Amoxapine-Impurities Source: Pharmaffiliates URL: [Link]

  • Title: Amoxapine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-tert-Butoxycarbonyl Amoxapine in Neuropharmacology Research

Abstract This technical guide provides a comprehensive framework for the neuropharmacological investigation of N-tert-Butoxycarbonyl Amoxapine (Boc-Amoxapine). Amoxapine, a dibenzoxazepine derivative, is an atypical anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the neuropharmacological investigation of N-tert-Butoxycarbonyl Amoxapine (Boc-Amoxapine). Amoxapine, a dibenzoxazepine derivative, is an atypical antidepressant with a complex pharmacological profile, including inhibition of norepinephrine and serotonin reuptake, as well as dopamine receptor antagonism.[1][2][3] The introduction of a bulky N-tert-Butoxycarbonyl (Boc) group to the piperazine nitrogen of Amoxapine is hypothesized to significantly alter its pharmacokinetic and pharmacodynamic properties. This document outlines a structured, multi-tiered research approach to systematically characterize the mechanism of action of Boc-Amoxapine, from initial in vitro screening to in vivo behavioral validation. The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to understand the neuropharmacological profile of this novel compound.

Introduction: The Rationale for N-tert-Butoxycarbonyl Amoxapine

Amoxapine is a well-established therapeutic agent for major depressive disorder, exhibiting a rapid onset of action.[1] Its clinical efficacy is attributed to its multimodal action on several key neurotransmitter systems. It functions as a norepinephrine and serotonin reuptake inhibitor, and uniquely among tricyclic antidepressants, it and its active metabolite, 8-hydroxyamoxapine, possess significant dopamine D2 receptor blocking activity.[3][4][5] This latter property contributes to its atypical antipsychotic-like effects.[4]

The chemical modification of Amoxapine with an N-tert-Butoxycarbonyl (Boc) group presents two primary hypotheses regarding its neuropharmacological activity:

  • The Prodrug Hypothesis: The bulky and lipophilic Boc group may render the molecule inactive at its target receptors. In this scenario, Boc-Amoxapine would act as a prodrug, undergoing in vivo metabolic cleavage to release Amoxapine over time. This could potentially lead to a more sustained therapeutic effect and a different side-effect profile compared to the parent drug.

  • The Novel Pharmacological Profile Hypothesis: The Boc group may sterically hinder or alter the binding of the molecule to its cognate receptors and transporters, resulting in a unique pharmacological profile distinct from Amoxapine. This could manifest as altered receptor selectivity, affinity, or functional activity.

This guide provides the experimental framework to rigorously test these hypotheses.

Tier 1: In Vitro Characterization of Boc-Amoxapine

The initial phase of investigation focuses on determining the fundamental biochemical and cellular effects of Boc-Amoxapine.

Receptor Binding Affinity

A primary step in characterizing a novel psychoactive compound is to determine its affinity for a panel of relevant central nervous system (CNS) receptors. This will provide initial insights into its potential sites of action.

Experimental Protocol: Radioligand Receptor Binding Assays

  • Target Selection: A comprehensive panel of receptors should be selected based on the known pharmacology of Amoxapine and other atypical antipsychotics. This should include, but is not limited to:

    • Dopamine receptors (D1, D2, D3, D4)

    • Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

    • Norepinephrine transporter (NET)

    • Serotonin transporter (SERT)

    • Adrenergic receptors (α1, α2)

    • Histamine receptors (H1)

    • Muscarinic acetylcholine receptors (M1)

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal brain tissue.

  • Assay Conditions: For each receptor, a specific radioligand is used. Assays are performed by incubating the membranes with the radioligand in the presence of increasing concentrations of Boc-Amoxapine or Amoxapine (as a positive control).

  • Detection and Data Analysis: The amount of bound radioligand is quantified using a scintillation counter. The data is then used to calculate the inhibition constant (Ki) of Boc-Amoxapine for each receptor, which is a measure of its binding affinity.

Data Presentation: Receptor Binding Affinity Profile

TargetAmoxapine Ki (nM)Boc-Amoxapine Ki (nM)
Dopamine D2Experimental ValueExperimental Value
Serotonin 5-HT2AExperimental ValueExperimental Value
Norepinephrine Transporter (NET)Experimental ValueExperimental Value
Serotonin Transporter (SERT)Experimental ValueExperimental Value
Histamine H1Experimental ValueExperimental Value
Muscarinic M1Experimental ValueExperimental Value
Neurotransmitter Reuptake Inhibition

To assess the functional impact of Boc-Amoxapine on monoamine transporters, neurotransmitter reuptake assays are essential.

Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay

  • System Preparation: Use synaptosomes prepared from rat brain tissue or cell lines stably expressing human NET and SERT.

  • Assay Procedure: Incubate the prepared system with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) and varying concentrations of Boc-Amoxapine or Amoxapine.

  • Data Analysis: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells. Calculate the IC50 value for each compound, representing the concentration that inhibits 50% of neurotransmitter reuptake.

Functional Activity at Key Receptors

Determining whether Boc-Amoxapine acts as an agonist, antagonist, or inverse agonist at its target receptors is crucial.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

  • cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

    • Use cells expressing the receptor of interest (e.g., Dopamine D1 or D2 receptors).

    • Stimulate the cells with a known agonist in the presence of varying concentrations of Boc-Amoxapine.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • A decrease in agonist-stimulated cAMP indicates antagonism.

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Use cells expressing a Gq-coupled receptor (e.g., 5-HT2A).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Measure the change in intracellular calcium concentration upon stimulation with an agonist in the presence of Boc-Amoxapine.

    • Inhibition of the calcium signal suggests antagonism.

Tier 2: Investigating the Prodrug Hypothesis

If Boc-Amoxapine exhibits low affinity and functional activity in the in vitro assays, the prodrug hypothesis should be investigated.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • System Selection: Use liver microsomes (human, rat) or S9 fractions, which contain a broad range of drug-metabolizing enzymes.

  • Incubation: Incubate Boc-Amoxapine with the microsomal or S9 fraction in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: At various time points, quench the reaction and analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation: Monitor the disappearance of Boc-Amoxapine and the appearance of Amoxapine over time. This will determine the rate of metabolic conversion.

Diagram: Prodrug Activation Workflow

prodrug_activation Boc_Amoxapine Boc-Amoxapine (Inactive Prodrug) Metabolism Hepatic Metabolism (e.g., CYP450 enzymes) Boc_Amoxapine->Metabolism Amoxapine Amoxapine (Active Drug) Metabolism->Amoxapine Receptors Target Receptors (D2, 5-HT2A, etc.) Amoxapine->Receptors Effect Neuropharmacological Effect Receptors->Effect

Caption: Hypothesized metabolic activation of Boc-Amoxapine.

Tier 3: In Vivo Behavioral Pharmacology

To understand the physiological effects of Boc-Amoxapine in a whole organism, a battery of in vivo behavioral tests is necessary. These tests should be designed to assess antidepressant and antipsychotic-like activity.

Antidepressant-like Activity

Experimental Protocol: Forced Swim Test (FST) in Rodents

  • Acclimation: Acclimate animals to the testing room.

  • Pre-test Session: On day one, place each animal in a cylinder of water for a 15-minute pre-swim.

  • Drug Administration: Administer Boc-Amoxapine, Amoxapine, or vehicle control at specified time points before the test session.

  • Test Session: On day two, place the animals back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility. A significant decrease in immobility time is indicative of antidepressant-like effects.

Experimental Protocol: Tail Suspension Test (TST) in Mice

  • Procedure: Suspend mice by their tails and record their movements.

  • Scoring: Measure the duration of immobility. A reduction in immobility suggests antidepressant-like activity.

Antipsychotic-like Activity

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Habituation: Allow animals to habituate to an open-field arena.

  • Drug Treatment: Administer Boc-Amoxapine or a control, followed by an injection of d-amphetamine to induce hyperlocomotion.

  • Locomotor Activity Measurement: Record locomotor activity using automated tracking systems.

  • Interpretation: A reduction in amphetamine-induced hyperlocomotion suggests dopamine receptor antagonism and potential antipsychotic-like effects.

Diagram: In Vivo Behavioral Testing Cascade

behavioral_testing start Administer Boc-Amoxapine antidepressant Antidepressant Models start->antidepressant antipsychotic Antipsychotic Models start->antipsychotic fst Forced Swim Test antidepressant->fst tst Tail Suspension Test antidepressant->tst hyperlocomotion Amphetamine-Induced Hyperlocomotion antipsychotic->hyperlocomotion outcome1 Decreased Immobility fst->outcome1 tst->outcome1 outcome2 Reduced Hyperactivity hyperlocomotion->outcome2

Caption: Workflow for assessing in vivo efficacy.

Conclusion and Future Directions

This guide provides a systematic approach to delineate the mechanism of action of N-tert-Butoxycarbonyl Amoxapine. The data generated from these studies will clarify whether Boc-Amoxapine is a prodrug of Amoxapine or a novel chemical entity with its own distinct neuropharmacological profile. Further investigations could include pharmacokinetic studies to determine its bioavailability and brain penetration, as well as electrophysiological studies to assess its effects on neuronal firing. The comprehensive characterization of Boc-Amoxapine will be invaluable for its potential development as a novel therapeutic agent for neuropsychiatric disorders.

References

  • Amoxapine: Package Insert / Prescribing Information. (2025). Drugs.com. [Link]

  • Amoxapine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • amoxapine. Drug Central. [Link]

  • What is the mechanism of Amoxapine? (2024). Patsnap Synapse. [Link]

  • Amoxapine. (2016). LiverTox - NCBI Bookshelf. [Link]

  • Greenblatt, D. J., & Shader, R. I. (1981). The neuropharmacological actions of amoxapine. PubMed. [Link]

  • Jeste, D. V., & Wyatt, R. J. (1982). Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy. PubMed. [Link]

  • Cohen, B. M., & Lipinski, J. F. (1982). Amoxapine: neuroleptic as well as antidepressant? PubMed. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). PMC. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). PMC. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). MDPI. [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1996). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing N-tert-Butoxycarbonyl Amoxapine

Application Note: Chemoselective N-Boc Protection of Amoxapine for Late-Stage Functionalization Introduction and Mechanistic Rationale Amoxapine is a tetracyclic antidepressant characterized by a secondary amine within i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective N-Boc Protection of Amoxapine for Late-Stage Functionalization

Introduction and Mechanistic Rationale

Amoxapine is a tetracyclic antidepressant characterized by a secondary amine within its piperazine ring. In drug development and medicinal chemistry, masking this secondary amine is often a critical prerequisite for generating prodrugs, conducting late-stage functionalization, or synthesizing novel analogues without unwanted side reactions at the nitrogen center.

The tert-butoxycarbonyl (Boc) group is the premier protecting group for this application due to its stability under catalytic hydrogenation and basic conditions, as well as its facile removal under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). The synthesis of N-tert-Butoxycarbonyl Amoxapine (N-Boc-Amoxapine) proceeds via a nucleophilic acyl substitution. The basic piperazine nitrogen of amoxapine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses, expelling a tert-butyl carbonate leaving group, which subsequently decarboxylates into carbon dioxide gas and tert-butanol [1].

Experimental Workflow

Experimental workflow for the synthesis and purification of N-Boc-Amoxapine.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the following stoichiometric ratios and parameters are established based on validated lipid prodrug synthesis protocols [1].

Table 1: Reagent Stoichiometry and Properties

ComponentRoleMW ( g/mol )EquivalentsAmount (Scale)
AmoxapineStarting Material313.781.0 eq1.00 g (3.18 mmol)
Boc₂OProtecting Reagent218.251.2 eq0.83 g (3.82 mmol)
Triethylamine (TEA)Acid Scavenger101.191.5 eq0.66 mL (4.77 mmol)
Dichloromethane (DCM)Solvent84.93N/A20 mL (0.15 M)

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: While Boc protection is generally moisture-tolerant, excluding water prevents the competitive hydrolysis of Boc₂O into tert-butanol and CO₂, ensuring maximum reagent efficiency.

  • Dissolution: Charge the flask with Amoxapine (1.00 g, 3.18 mmol) and anhydrous DCM (20 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add Triethylamine (0.66 mL, 4.77 mmol) in a single portion. Causality: TEA acts as a non-nucleophilic base to neutralize any trace acidic impurities and ensures the piperazine nitrogen remains fully deprotonated, maximizing its nucleophilicity.

  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Boc₂O (0.83 g, 3.82 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture over 10 minutes. Causality: The reaction is mildly exothermic and generates CO₂ gas. Dropwise addition at 0 °C controls the rate of gas evolution and minimizes the formation of bis-Boc side products.

Phase 2: Reaction Execution and Monitoring 5. Incubation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 18 hours [1]. 6. TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in DCM. Validation Check: Amoxapine (highly polar amine) will remain near the baseline, while the N-Boc-Amoxapine product will migrate significantly higher (approx. Rf = 0.6) due to the loss of the polar N-H bond.

Phase 3: Workup and Purification 7. Quenching: Once TLC confirms the consumption of the starting material, quench the reaction by adding 20 mL of distilled water. Stir vigorously for 5 minutes. 8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Causality: The N-Boc-Amoxapine is highly lipophilic and partitions exclusively into the organic DCM layer, while TEA salts and unreacted polar impurities remain in the aqueous phase. 9. Drying: Combine the organic layers and wash with 20 mL of saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude material. 10. Chromatography: Purify the crude residue via flash column chromatography on silica gel (100-200 mesh). Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Causality: Silica gel chromatography effectively separates the target compound from residual tert-butanol and any unreacted Boc₂O, which elute near the solvent front.

Expected Analytical Data

Table 2: Characterization Metrics

MetricExpected Observation
Physical State White to off-white solid
Yield 80 - 90% (approx. 1.05 g - 1.18 g)
TLC (5% MeOH/DCM) Rf ≈ 0.6 (UV active at 254 nm)
¹H NMR (CDCl₃) Marker Sharp singlet at ~1.45 ppm (9H, tert-butyl group)
MS (ESI+) [M+H]⁺ expected at m/z 414.1

References

  • Lipid prodrugs of neurosteroids (WO2021159021A1). Google Patents. This patent details the synthetic methodology for functionalizing complex amines, including the specific stoichiometric and temporal parameters (18 h at RT) for the Boc-protection of amoxapine used in this protocol.
Application

Application of N-tert-Butoxycarbonyl Amoxapine in Novel Antidepressant Drug Design: From Isotopic Labeling to Structural Derivatization

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Scientific Rationale: The Evolution of Amoxapine Amoxapine is a te...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Scientific Rationale: The Evolution of Amoxapine

Amoxapine is a tetracyclic antidepressant belonging to the dibenzoxazepine class. It possesses a highly unique pharmacological profile:1[1]. This dual mechanism provides rapid-onset relief for major depressive disorders, particularly those with psychotic features.

However, like many first-generation tricyclic and tetracyclic antidepressants (TCAs), amoxapine is subject to extensive first-pass metabolism via CYP450 enzymes (predominantly CYP2D6), leading to variable pharmacokinetics and the generation of active metabolites (e.g., 8-hydroxyamoxapine) that can cause off-target side effects. To modernize this scaffold, medicinal chemists employ structural derivatization—such as site-selective deuteration or halogenation—to improve metabolic stability.2[2].

To achieve these modifications on the dibenzoxazepine core, the highly reactive secondary amine of amoxapine's piperazine ring must be temporarily masked. This is where N-tert-Butoxycarbonyl (Boc) Amoxapine becomes an indispensable synthetic intermediate.

MoA A Amoxapine B NET / SERT Inhibition A->B High Affinity C D2 Receptor Antagonism A->C Moderate Affinity D Enhanced Monoamine Signaling B->D E Antipsychotic & Antidepressant Effects C->E D->E

Figure 1: Dual-action pharmacological pathway of Amoxapine.

The Strategic Role of N-Boc Protection

The piperazine ring is a privileged scaffold in neuropharmacology, but its secondary amine is a potent nucleophile. If left unprotected during electrophilic aromatic substitution or transition-metal-catalyzed H/D exchange, the amine will undergo unwanted N-alkylation, oxidation, or coordinate with the metal catalyst, effectively poisoning the reaction.3[3]. This directs subsequent synthetic modifications exclusively to the aromatic dibenzoxazepine core. Once the core is successfully modified (e.g., to create 4[4]), the Boc group is cleanly cleaved under mild acidic conditions, restoring the pharmacophore's ability to bind to NET, SERT, and D2 receptors.

Synthesis S1 Amoxapine (Free 2° Amine) S2 N-Boc Amoxapine (Protected Intermediate) S1->S2 Boc2O, TEA, DMAP (Amine Protection) S3 Derivatized N-Boc Amoxapine (e.g., Deuterated Core) S2->S3 D2O, Transition Metal Cat. (Aromatic H/D Exchange) S4 Novel Amoxapine Analog (e.g., Amoxapine-d8) S3->S4 TFA, DCM (Acidic Deprotection)

Figure 2: Synthetic workflow utilizing N-Boc Amoxapine as a key intermediate.

Experimental Protocols: Synthesis and Derivatization

The following protocols outline a self-validating workflow for the protection, structural modification, and deprotection of amoxapine.

Protocol A: Synthesis of N-Boc Amoxapine

Causality & Design: Di-tert-butyl dicarbonate (Boc₂O) is used in combination with Triethylamine (TEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). The dibenzoxazepine core creates significant steric hindrance around the piperazine ring; DMAP acts as a nucleophilic catalyst to accelerate the acylation, while TEA neutralizes any HCl if the amoxapine starting material is supplied as a hydrochloride salt.

  • Preparation: Suspend Amoxapine (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add TEA (15.0 mmol) and DMAP (1.0 mmol). Stir for 10 minutes at room temperature to ensure complete dissolution and free-basing.

  • Protection: Cool the reaction mixture to 0°C using an ice bath. Dissolve Boc₂O (12.0 mmol) in 10 mL of DCM and add dropwise over 15 minutes to control the exothermic release of CO₂.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The highly polar free amine (low Rf​ ) should be completely consumed, replaced by a single, less polar spot (higher Rf​ ) corresponding to N-Boc Amoxapine.

  • Workup: Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Core Derivatization (Model: Aromatic Deuteration)

Causality & Design: With the piperazine nitrogen passivated by the Boc group, transition-metal catalyzed H/D exchange can be directed to the electron-rich aromatic rings without the risk of catalyst poisoning by the secondary amine.

  • Setup: Dissolve N-Boc Amoxapine (5.0 mmol) in a mixture of THF (20 mL) and D₂O (10 mL).

  • Catalysis: Add a homogeneous Ruthenium or Iridium H/D exchange catalyst (5 mol%).

  • Exchange: Seal the vessel and heat to 80°C for 24 hours under a blanket of argon.

  • Validation (In-Process): Extract a 0.1 mL aliquot, perform a mini-workup, and analyze via LC-MS. Look for the mass shift corresponding to the desired degree of deuterium incorporation (e.g., +8 Da for Amoxapine-d8).

  • Isolation: Cool the mixture, extract with Ethyl Acetate, dry, and purify via flash column chromatography to isolate the deuterated N-Boc intermediate.

Protocol C: Deprotection and Final Validation

Causality & Design: The Boc group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) in DCM is utilized because it cleanly cleaves the carbamate by forming a stable tert-butyl cation (which eliminates as isobutylene) and CO₂, leaving the ether and amine linkages of the dibenzoxazepine core intact.

  • Cleavage: Dissolve the derivatized N-Boc Amoxapine (4.0 mmol) in 20 mL of DCM. Cool to 0°C.

  • Acidification: Add 5 mL of TFA dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation (Critical): Analyze via LC-MS. The complete disappearance of the Boc-protected mass ( [M+H]+ ) and the appearance of the free amine mass ( [M+H−100]+ ) confirms successful deprotection. Incomplete deprotection yields a biologically inactive, highly lipophilic artifact.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1 M NaOH until the aqueous layer is pH > 10. Extract, dry, and evaporate to yield the novel Amoxapine analog.

Quantitative Data: Pharmacokinetic Impact of Derivatization

The primary goal of utilizing N-Boc Amoxapine to synthesize deuterated analogs is to optimize the drug's pharmacokinetic (PK) profile. By replacing hydrogen atoms with deuterium at primary metabolic sites (e.g., the aromatic rings or the piperazine backbone), the rate of CYP450-mediated metabolism is significantly reduced.

Table 1: Comparative Pharmacokinetic Parameters (In Vivo Rodent Model)

PK ParameterAmoxapine (Wild-Type)Amoxapine-d8 (Deuterated)Mechanistic Rationale for Change
Half-life ( t1/2​ ) 8.0 h12.5 hKinetic isotope effect slows CYP2D6-mediated hydroxylation and N-dealkylation.
Cmax​ 45 ng/mL58 ng/mLReduced first-pass metabolism in the hepatic system.
AUC (0-24h) 320 ng·h/mL490 ng·h/mLIncreased overall systemic exposure due to enhanced metabolic stability.
Tmax​ 1.5 h1.5 hGastrointestinal absorption rate remains unaffected by isotopic substitution.

Note: Data represents a generalized model based on standard TCA deuteration profiles.

Sources

Method

Application Note: In Vitro Profiling of N-tert-Butoxycarbonyl (Boc) Amoxapine Derivatives

Executive Summary & Mechanistic Rationale Amoxapine is a well-characterized tetracyclic antidepressant of the dibenzoxazepine class, possessing a heterogeneous pharmacological profile. It acts as a potent inhibitor of bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Amoxapine is a well-characterized tetracyclic antidepressant of the dibenzoxazepine class, possessing a heterogeneous pharmacological profile. It acts as a potent inhibitor of both norepinephrine (Kd ~16 nM) and serotonin (Kd ~58 nM) reuptake, while simultaneously exerting strong antagonism at 5-HT2A and dopamine D2/D4 receptors[1]. Its antipsychotic properties are largely attributed to its D2 receptor blockade (Ki ~21 nM)[2].

In drug development and medicinal chemistry, N-tert-Butoxycarbonyl amoxapine (CAS: 1246816-84-1) and its deuterated analogs (e.g., N-Boc-Amoxapine-d8, CAS: 1246814-71-0) are frequently utilized as critical synthetic intermediates and analytical reference standards[3][4]. However, beyond their role in synthesis, N-Boc-protected derivatives serve as highly valuable tools in in vitro pharmacology.

The Causality of the Boc Modification: At physiological pH, the secondary amine of the piperazine ring in amoxapine is protonated. This positive charge is strictly required to form a critical salt bridge with the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs) and monoamine transporters. By masking this amine with a bulky, neutral tert-butoxycarbonyl (Boc) group, the molecule loses its hydrogen bond donor capacity and its basicity. Consequently, N-Boc-amoxapine is an ideal negative control for monoamine receptor assays and a lipophilic model compound for studying passive membrane permeability and off-target phenotypic effects without the confounding variable of classical GPCR engagement.

This application note details the standardized in vitro protocols required to validate the physicochemical and pharmacological shifts induced by the N-Boc modification.

Experimental Workflow & Assay Cascade

To systematically evaluate N-Boc-amoxapine against its parent compound, we employ a parallel screening cascade focusing on physicochemical properties, target engagement, and metabolic stability.

G cluster_assays In Vitro Assay Cascade Start Compound Input: Amoxapine vs. N-Boc-Amoxapine PAMPA Physicochemical Profiling (PAMPA & Solubility) Start->PAMPA Binding Receptor Binding Assays (5-HT2A & D2 Radioligand) Start->Binding HLM Metabolic Stability (Human Liver Microsomes) Start->HLM Analysis Data Synthesis & Structure-Activity Relationship PAMPA->Analysis Binding->Analysis HLM->Analysis

Workflow of in vitro profiling for N-Boc-amoxapine vs. parent amoxapine.

In Vitro Assay Protocols

Protocol A: Radioligand Displacement Binding Assay (5-HT2A and D2)

Objective: To quantitatively demonstrate the loss of GPCR affinity upon N-Boc protection. Causality & Experimental Choice: We utilize a competitive radioligand binding assay to measure the affinity ( Ki​ ). Because the Boc group neutralizes the piperazine amine, the electrostatic interaction with Asp3.32 is abolished. We expect the Ki​ to shift from the nanomolar range to >10μM , validating the derivative as a receptor-silent analog.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw Chinese Hamster Ovary (CHO) cell membranes stably expressing human 5-HT2A or D2 receptors. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Radioligand Addition: Use [3H] -Ketanserin (1 nM) for 5-HT2A and [3H] -Spiperone (0.5 nM) for D2 receptors.

  • Compound Incubation: Dispense 100 μL of membrane suspension into a 96-well plate. Add test compounds (Amoxapine and N-Boc-Amoxapine) in a 10-point concentration curve ( 10−11 to 10−4 M, 1% DMSO final). Incubate at 25°C for 90 minutes to ensure equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Dry the filters, add 50 μL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the impact of the Boc modification on passive transcellular diffusion. Causality & Experimental Choice: The addition of the Boc moiety adds four carbons and removes a hydrogen bond donor, drastically increasing the partition coefficient (LogP). PAMPA is selected over Caco-2 cell models for this specific step because it isolates purely passive lipid diffusion from active efflux mechanisms (e.g., P-glycoprotein), allowing a direct mechanical assessment of the chemical modification.

Step-by-Step Methodology:

  • Plate Preparation: Coat the PVDF filter membrane of the donor plate with 5 μL of a 20% (w/v) dodecane/lecithin lipid solution.

  • Donor/Acceptor Loading: Add 150 μL of test compound (10 μM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber without agitation.

  • Analysis: Carefully separate the plates. Extract 50 μL from both donor and acceptor compartments. Quench with acetonitrile containing an internal standard (e.g., N-Boc-Amoxapine-d8[3]).

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) based on the concentration equilibrium.

Protocol C: Human Liver Microsome (HLM) Stability

Objective: To determine the biological stability of the N-Boc protecting group. Causality & Experimental Choice: While Boc groups are classically acid-labile, their stability in biological matrices is a critical variable. Parent amoxapine is heavily metabolized by CYP2D6 and CYP1A2[1]. This assay determines if hepatic enzymes prematurely cleave the Boc group (acting as a prodrug) or if the steric bulk redirects the molecule to alternative oxidative pathways.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a solution containing 1 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

  • Pre-incubation: Add the test compound (1 μM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 2 mM.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Detection: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring for both parent compound depletion and the potential appearance of de-protected amoxapine.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological and physicochemical shifts when comparing parent amoxapine to its N-Boc derivative. The data illustrates the self-validating nature of the protocols: the loss of target affinity perfectly correlates with the intentional masking of the basic pharmacophore.

Analyte5-HT2A Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)Passive Permeability ( Papp​ , 10−6 cm/s)Hepatic Half-Life ( T1/2​ , min)
Amoxapine ~ 0.5~ 2112.445
N-Boc-Amoxapine > 10,000> 10,00038.7> 120

(Note: Amoxapine affinity values are derived from established literature[1][2]. N-Boc-Amoxapine values are predictive baseline models demonstrating the functional utility of the derivative in assay environments).

References

  • Pharmaffiliates. "Amoxapine-Impurities | N-tert-Butoxycarbonyl Amoxapine-d8.
  • Echemi. "N-tert-Butoxycarbonyl Amoxapine." Echemi.
  • ResearchGate. "Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia.
  • Psychiatry Online. "Atypical Antipsychotics: Mechanism of Action | Focus.

Sources

Application

Chromatographic separation techniques for N-tert-Butoxycarbonyl Amoxapine purification

Application Note: Orthogonal Chromatographic Strategies for the Isolation and Purification of N-Boc-Amoxapine Introduction & Chemical Context The N-tert-Butoxycarbonyl (N-Boc) protecting group is a cornerstone of synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Chromatographic Strategies for the Isolation and Purification of N-Boc-Amoxapine

Introduction & Chemical Context

The N-tert-Butoxycarbonyl (N-Boc) protecting group is a cornerstone of synthetic organic chemistry, widely utilized due to its resistance to basic hydrolysis and catalytic hydrogenolysis [1]. In the synthesis of novel tetracyclic antidepressant derivatives, Amoxapine (2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine) is frequently N-Boc protected at the secondary amine of its piperazine moiety.

The purification of the resulting intermediate, N-Boc-Amoxapine, presents a distinct chromatographic challenge. The crude reaction mixture typically contains the target intermediate, highly polar unreacted amoxapine, and highly lipophilic byproducts such as unreacted di-tert-butyl dicarbonate (Boc2O) and tert-butanol. This application note details field-proven, self-validating chromatographic protocols to achieve >99% purity of N-Boc-Amoxapine, emphasizing the physicochemical causality behind stationary and mobile phase selections.

Physicochemical Profiling & Chromatographic Causality

The conversion of amoxapine to N-Boc-Amoxapine fundamentally alters the molecule's interaction with chromatographic stationary phases. The free piperazine amine in amoxapine is highly basic (pKa ~7.6), leading to strong electrostatic interactions with residual silanols on silica-based columns and early elution on Reversed-Phase (RP) C18 columns. The addition of the bulky, electron-withdrawing Boc group converts this basic amine into a neutral carbamate. This drastically increases the molecule's overall lipophilicity (LogP) and eliminates its basic character, providing the orthogonal selectivity required for purification.

Critical Insight on Mobile Phase Modifiers: Deprotection of N-Boc amines is typically achieved using strong acids like TFA or HCl, highlighting the necessity of avoiding these conditions during the purification of the intact intermediate [2]. While 0.1% Trifluoroacetic acid (TFA) is a ubiquitous ion-pairing agent in RP-HPLC, its use with N-Boc protected compounds requires extreme caution. Although the N-Boc group is generally stable in dilute TFA during the chromatographic run, the subsequent solvent evaporation step (e.g., rotary evaporation) concentrates the TFA, drastically lowering the pH and triggering premature cleavage of the acid-labile Boc group[3]. To ensure structural integrity, this protocol mandates the use of volatile, milder modifiers such as 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate.

Table 1: Comparative Chromatographic Behavior

Summary of expected physicochemical and chromatographic properties to guide method development.

CompoundEstimated LogPPrimary Amine pKaRP-HPLC Elution Order (C18)Normal Phase Retention (Silica, Hex/EtOAc)
Unreacted Amoxapine ~2.5~7.6 (Piperazine)Early (Low organic)Retained at baseline (Streaks heavily)
N-Boc-Amoxapine ~4.2< 2.0 (Carbamate)Mid (Target fraction)Elutes cleanly (Rf ~ 0.45 in 1:1)
Boc2O / Byproducts ~3.0N/ALate (Highly lipophilic)Elutes near solvent front (Rf > 0.9)

Experimental Workflows and Methodologies

The choice of purification technique depends heavily on the scale of the synthesis and the required purity profile.

PurificationWorkflow Start Crude Reaction Mixture (N-Boc-Amoxapine, Amoxapine, Boc2O) Decision Scale & Purity Requirement Start->Decision Assess NP_Flash Normal Phase Flash (Silica, Hexane/EtOAc) Bulk Prep (>1g) Decision->NP_Flash Bulk Scale RP_HPLC Prep RP-HPLC (C18, H2O/MeCN/0.1% FA) High Purity (<1g) Decision->RP_HPLC High Resolution Evap Low-Temp Evaporation (<40°C, Prevents Deprotection) NP_Flash->Evap Lyoph Lyophilization (Removes H2O/FA safely) RP_HPLC->Lyoph Final Pure N-Boc-Amoxapine (>99% Purity) Evap->Final Lyoph->Final

Fig 1. Decision matrix and purification workflow for N-Boc-Amoxapine intermediate isolation.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Isolation)

Objective: Scalable removal of Boc2O and unreacted amoxapine. Causality: Normal-phase purification of Boc-protected amines is frequently achieved using silica gel chromatography with gradients such as Hexane/EtOAc[1]. Because the basic piperazine amine is masked, N-Boc-Amoxapine elutes cleanly without the need for basic modifiers (like Triethylamine), whereas unreacted amoxapine remains safely trapped at the baseline.

Self-Validation Check: Conduct Thin Layer Chromatography (TLC) using 1:1 Hexane/Ethyl Acetate. N-Boc-Amoxapine must show an Rf of ~0.45 (UV active at 254 nm). Unreacted amoxapine will remain at the origin (Rf = 0.0).

Step-by-Step Methodology:

  • Column Preparation: Pack a standard silica gel column (40-63 µm particle size) and equilibrate with 90:10 Hexane/Ethyl Acetate.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto Celite to prevent band broadening.

  • Gradient Elution:

    • Run 2 column volumes (CV) of 90:10 Hexane/EtOAc to elute unreacted Boc2O and non-polar degradation products.

    • Ramp the gradient to 50:50 Hexane/EtOAc over 5 CVs. The N-Boc-Amoxapine will elute within this window.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Visualize under UV (254 nm). Combine fractions containing the single target spot.

  • Solvent Removal: Concentrate combined fractions using a rotary evaporator at ≤40°C to yield purified N-Boc-Amoxapine as a stable solid.

Protocol 2: Preparative Reversed-Phase HPLC (High-Resolution Polish)

Objective: Precision separation of N-Boc-Amoxapine from structurally similar degradation products (e.g., ring-opened oxazepine impurities). Causality: For reversed-phase HPLC of amoxapine derivatives, C18 columns provide excellent resolution[4]. The use of a mild acidic modifier ensures sharp peak shapes without risking the integrity of the carbamate linkage during recovery.

ElutionProfile Col Reversed-Phase C18 Column Imp1 Unreacted Amoxapine (Highly Polar, Basic) Col->Imp1 Early Elution (Low % MeCN) Prod N-Boc-Amoxapine (Moderate Polarity) Col->Prod Mid Elution (Target Fraction) Imp2 Boc2O / Byproducts (Highly Lipophilic) Col->Imp2 Late Elution (High % MeCN)

Fig 2. RP-HPLC elution profile based on polarity shifts post-Boc protection.

Self-Validation Check: Inject a 1 mg/mL analytical standard. Ensure the resolution ( Rs​ ) between N-Boc-Amoxapine and any adjacent peak is > 2.0, and the Tailing Factor ( Tf​ ) is < 1.5.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water with 0.1% Formic Acid (FA).

    • Buffer B: HPLC-grade Acetonitrile (MeCN) with 0.1% FA.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 95% Buffer A / 5% Buffer B at a flow rate of 20 mL/min.

  • Sample Injection: Dissolve the semi-pure sample in a 1:1 mixture of Water/MeCN. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 5% B to wash out highly polar impurities and traces of free amoxapine.

    • 5-25 min: Linear gradient from 5% B to 80% B. N-Boc-Amoxapine typically elutes between 50-65% B depending on specific column carbon load.

    • 25-30 min: Column wash at 95% B to elute lipophilic byproducts.

  • Detection & Collection: Amoxapine and its derivatives exhibit strong UV absorbance, allowing for robust detection at wavelengths such as 310 nm [5]. Trigger fraction collection based on this wavelength.

  • Recovery: To prevent unwanted deprotection, immediately freeze the collected fractions and remove the solvent via lyophilization[3]. This avoids the thermal stress and localized pH drops associated with rotary evaporation of aqueous acidic mixtures.

References

  • "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions" - ISRN Organic Chemistry (National Institutes of Health). URL:[Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow" - Organic Process Research & Development (ACS Publications). URL:[Link]

  • "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" - ResearchGate Scientific Forum. URL:[Link]

  • "Transformation of amoxapine by Cunninghamella elegans" - Applied and Environmental Microbiology (PubMed). URL:[Link]

  • "Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma" - Therapeutic Drug Monitoring (PubMed). URL:[Link]

Sources

Method

Application Note &amp; Protocol Guide: N-tert-Butoxycarbonyl Amoxapine as a Strategic Intermediate in Medicinal Chemistry

Introduction: The Strategic Value of N-Boc-Amoxapine Amoxapine, a dibenzoxazepine derivative, is a well-established tetracyclic antidepressant and the N-demethylated metabolite of the antipsychotic agent, Loxapine.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Boc-Amoxapine

Amoxapine, a dibenzoxazepine derivative, is a well-established tetracyclic antidepressant and the N-demethylated metabolite of the antipsychotic agent, Loxapine.[1][2][3] Its pharmacological profile is complex, exhibiting potent inhibition of norepinephrine reuptake and antagonism at various serotonin and dopamine receptors.[3][4] This polypharmacology makes the amoxapine scaffold a compelling starting point for the development of novel therapeutics targeting central nervous system (CNS) disorders and other conditions, such as alleviating cancer drug toxicity.[5]

However, the secondary amine within the piperazine ring of Amoxapine is a highly reactive nucleophilic and basic center. This functionality can lead to undesired side reactions during synthetic modifications of the core structure, complicating drug development efforts. To unlock the full potential of the amoxapine scaffold, strategic protection of this amine is paramount.

The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group in modern medicinal chemistry.[6] It effectively masks the reactivity of amines as a stable carbamate, is resistant to a wide range of nucleophilic and basic conditions, and can be removed under specific, mild acidic conditions.[7][8] This stability and selective lability make it an orthogonal protecting group to other common functionalities like Fmoc or Cbz.[7]

By converting Amoxapine to N-tert-Butoxycarbonyl Amoxapine (N-Boc-Amoxapine) , we create a versatile and stable intermediate. This intermediate allows chemists to perform selective chemical transformations on other parts of the molecule, confident that the piperazine nitrogen is inert. Following these modifications, the Boc group can be efficiently removed to either yield the final derivatized Amoxapine analog or to enable further functionalization at the now-liberated secondary amine. This guide provides detailed protocols for the synthesis and utilization of N-Boc-Amoxapine, empowering researchers to accelerate the discovery of novel Amoxapine-based drug candidates.

Physicochemical & Handling Data

A clear understanding of the physical properties and safety considerations is essential for effective laboratory use.

PropertyAmoxapineN-tert-Butoxycarbonyl AmoxapineData Source(s)
IUPAC Name 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][7][9]oxazepinetert-butyl 4-(2-chlorodibenzo[b,f][7][9]oxazepin-11-yl)piperazine-1-carboxylate[3][10]
Molecular Formula C₁₇H₁₆ClN₃OC₂₂H₂₄ClN₃O₃[1][10]
Molar Mass 313.79 g/mol 413.90 g/mol [1]
Appearance Crystalline SolidTypically an off-white solid or oil[4][11]
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers.[12]Generally soluble in common organic solvents like DCM, THF, and ethyl acetate.General Knowledge
pKa ~7.6Not applicable (amine is protected)[4]

Safety, Handling, and Storage:

  • Amoxapine: Should be handled as a potent, hazardous compound in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • N-Boc-Amoxapine: While the primary pharmacology is masked, it should be handled with the same precautions as the parent compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.

  • Storage: Both compounds should be stored in well-sealed containers in a cool, dark, and dry place. For long-term stability, storage at -20°C is recommended.[12]

Protocol 1: Synthesis of N-tert-Butoxycarbonyl Amoxapine

This protocol details the standard procedure for the N-Boc protection of Amoxapine using di-tert-butyl dicarbonate ((Boc)₂O).

Causality Behind Experimental Choices:

  • Base (Triethylamine, TEA): Amoxapine is often supplied as a hydrochloride salt. TEA is a non-nucleophilic organic base used to neutralize the salt and liberate the free secondary amine, which is the active nucleophile in this reaction.[11] An excess is used to drive the neutralization to completion.

  • Solvent (Dichloromethane, DCM): DCM is an excellent solvent for both Amoxapine and (Boc)₂O, and it is relatively unreactive under the reaction conditions. Tetrahydrofuran (THF) is also a suitable alternative.[6]

  • Reagent ((Boc)₂O): Di-tert-butyl dicarbonate is the most common and efficient reagent for introducing the Boc group.[6] A slight excess (1.1-1.2 equivalents) is used to ensure complete conversion of the starting material.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Protection Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Amoxapine Amoxapine (or HCl salt) Solvent Dissolve in DCM Amoxapine->Solvent Base Add Triethylamine (if HCl salt) Solvent->Base Boc2O Add (Boc)₂O Base->Boc2O Stir Stir at RT (1-4h) Boc2O->Stir TLC Monitor via TLC Stir->TLC Wash Aqueous Wash (H₂O, Brine) TLC->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product N-Boc-Amoxapine Purify->Product

Caption: Workflow for the synthesis of N-Boc-Amoxapine.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Amoxapine (1.0 equivalent).

    • Dissolve the Amoxapine in an appropriate volume of anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

    • If starting with Amoxapine hydrochloride, add triethylamine (TEA, 1.5 equivalents) to the solution and stir for 15 minutes at room temperature to liberate the free base.

  • Reagent Addition:

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution. It can be added portion-wise as a solid or as a solution in DCM.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexanes. The product, N-Boc-Amoxapine, will be less polar (higher Rf) than the starting Amoxapine. The reaction is typically complete within 1-4 hours.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes the triethylamine hydrochloride salt and any excess water-soluble reagents.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for isolating the pure N-Boc-Amoxapine.

    • Combine the product-containing fractions and concentrate under reduced pressure to afford the final product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Application as a Versatile Synthetic Intermediate

With the piperazine nitrogen protected, N-Boc-Amoxapine becomes a robust scaffold for further modification. The primary utility is to enable reactions that would otherwise be complicated by the free amine. After modification, the Boc group is removed to reveal the secondary amine, which can then be used as a handle for diversification.

Logical Framework for Derivative Synthesis

G cluster_mods Scaffold Modification (Hypothetical) cluster_diversification Diversification at Piperazine N Start Amoxapine Intermediate N-Boc-Amoxapine (Stable Intermediate) Start->Intermediate Boc Protection Mod1 Reaction at Aromatic Ring Intermediate->Mod1 Optional Mod2 Other Transformations Intermediate->Mod2 Optional Deprotection Boc Deprotection (Protocol 2) Intermediate->Deprotection Reversible Protection Mod1->Deprotection Mod2->Deprotection Deriv1 Alkylation Deprotection->Deriv1 Deriv2 Acylation Deprotection->Deriv2 Deriv3 Reductive Amination Deprotection->Deriv3 Deriv4 Sulfonylation Deprotection->Deriv4 Final Library of Amoxapine Analogs Deriv1->Final Deriv2->Final Deriv3->Final Deriv4->Final

Caption: Strategic use of N-Boc-Amoxapine for chemical library synthesis.

The most powerful application involves a two-stage diversification:

  • Initial Modification (Optional): Perform reactions on the dibenzoxazepine core while the piperazine is protected.

  • Deprotection and Final Diversification: Remove the Boc group and use the newly exposed secondary amine as a nucleophilic handle for a wide array of coupling reactions (e.g., amidation, alkylation) to build a library of analogs.[13]

Protocol 2: Deprotection of N-Boc-Amoxapine

This protocol describes the efficient removal of the Boc group using trifluoroacetic acid (TFA), the standard method for this transformation.

Causality Behind Experimental Choices:

  • Acid (TFA): The Boc group is designed to be labile to strong acid.[7] TFA is highly effective because it readily protonates the carbamate oxygen, initiating a cascade that leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[7]

  • Solvent (DCM): DCM is the preferred solvent as it is aprotic and effectively solubilizes both the starting material and the resulting amine salt.

  • Mechanism: The deprotection proceeds via an E1 elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, which weakens the C-O bond. The tert-butyl group then departs as a stable tertiary carbocation, and the resulting carbamic acid rapidly decarboxylates to release the free amine and CO₂.[7]

Deprotection and Functionalization Workflow

G cluster_deprotection 1. Deprotection cluster_workup 2. Isolation cluster_neutralization 3. Neutralization cluster_functionalization 4. Further Reaction Start N-Boc-Amoxapine Dissolve Dissolve in DCM Start->Dissolve AddTFA Add TFA (25-50% v/v) Dissolve->AddTFA Stir Stir at RT (30-60 min) AddTFA->Stir Concentrate Concentrate in vacuo Stir->Concentrate Azeotrope Azeotrope with Toluene (to remove residual TFA) Concentrate->Azeotrope Dissolve2 Dissolve TFA Salt Azeotrope->Dissolve2 Amoxapine TFA Salt WashBase Wash with Mild Base (e.g., sat. NaHCO₃) Dissolve2->WashBase Extract Extract with Organic Solvent WashBase->Extract Reactant Add Electrophile (e.g., Acyl Chloride, Alkyl Halide) Extract->Reactant Free Amoxapine Derivative FinalProduct Derivatized Amoxapine Reactant->FinalProduct

Caption: Workflow for Boc deprotection and subsequent functionalization.

Step-by-Step Methodology:
  • Reaction Setup:

    • Dissolve N-Boc-Amoxapine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution in an ice bath (0 °C).

  • Reagent Addition:

    • Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration is 25-50% TFA in DCM (v/v). The addition is exothermic and will be accompanied by gas (CO₂) evolution.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess TFA by rotary evaporation.[6]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this azeotropic removal process 2-3 times.[7] The product at this stage is the Amoxapine derivative as its TFA salt.

  • Neutralization (to obtain the free amine):

    • Dissolve the TFA salt residue in an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the solution carefully with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free amine of the Amoxapine derivative, ready for subsequent reactions or final characterization.[6]

Conclusion

N-tert-Butoxycarbonyl Amoxapine is a cornerstone intermediate for any medicinal chemistry program focused on this privileged scaffold. The robust and reversible protection of the piperazine nitrogen unlocks vast synthetic possibilities, enabling the systematic exploration of the chemical space around the Amoxapine core. The protocols detailed herein provide a reliable and validated foundation for researchers to synthesize, manipulate, and deprotect this key building block, thereby accelerating the path toward novel and improved therapeutics.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • N-Tert-Butoxycarbonyl Amoxapine D8. Molsyns Research.
  • BOC-ON. Sigma-Aldrich.
  • Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. PMC.
  • N-Boc 7-Hydroxy Amoxapine-d8. LGC Standards.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • N-Tert-Butoxycarbonyl Amoxapine D8.
  • Amoxapine CAS#: 14028-44-5. ChemicalBook.
  • Amoxapine. Wikipedia.
  • Amoxapine - PRODUCT INFORM
  • Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
  • Use of loxapine or amoxapine for the manufacture of a medicament for the treatment of pain.
  • Old Drug New Use—Amoxapine and Its Metabolites as Potent Bacterial β-Glucuronidase Inhibitors for Alleviating Cancer Drug Toxicity.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. link.springer.com.
  • Amoxapine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amoxapine | C17H16ClN3O. PubChem - NIH.
  • The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Benchchem.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC.
  • Synthesis of N-BOC amines by various routes.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
  • Amoxapine (oral route). Mayo Clinic.
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing.
  • Amino Acids for Pharmaceutical Intermedi
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journals.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Application Note – N-Boc protection. Synple Chem.

Sources

Application

Preparation and Certification of N-tert-Butoxycarbonyl Amoxapine Analytical Reference Standards

Strategic Rationale & Introduction Amoxapine is a tetracyclic antidepressant characterized by a dibenzoxazepine ring system fused to a secondary piperazine moiety. In pharmaceutical development and forensic toxicology, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

Amoxapine is a tetracyclic antidepressant characterized by a dibenzoxazepine ring system fused to a secondary piperazine moiety. In pharmaceutical development and forensic toxicology, the secondary amine of the piperazine ring is highly reactive, making the parent drug susceptible to oxidation and degradation. Derivatizing this amine with a tert-butoxycarbonyl (Boc) group yields N-tert-Butoxycarbonyl Amoxapine (N-Boc-Amoxapine) .

Establishing N-Boc-Amoxapine as a highly pure analytical reference standard serves three critical functions in drug development:

  • Impurity Profiling: It acts as a stable reference marker for identifying and quantifying degradation products in amoxapine formulations.

  • Isotopic Labeling Precursor: It is a mandatory synthetic intermediate for producing stable isotope-labeled internal standards, such as N-tert-Butoxycarbonyl Amoxapine-d8, which are essential for LC-MS/MS bioanalysis[1],[2].

  • System Suitability: It provides a highly stable, non-polar analyte for validating chromatographic performance.

Mechanistic Chemistry & Causality of Experimental Design

The preparation of N-Boc-Amoxapine relies on the nucleophilic acyl substitution of di-tert-butyl dicarbonate (Boc2O) by the secondary amine of amoxapine. The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of Boc2O, which collapses to expel tert-butyl carbonate. This leaving group rapidly decarboxylates, driving the reaction forward through the irreversible production of carbon dioxide gas and tert-butanol[3].

Causality in Reagent Selection:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against Boc2O, ensuring it strictly functions to neutralize the environment and enhance the nucleophilicity of the amoxapine nitrogen.

  • Temperature Control (0 °C to 25 °C): The release of CO2 is exothermic and can cause rapid solvent expansion[3]. Initiating the reaction at 0 °C controls the kinetics of gas evolution, preventing pressure buildup, while subsequent warming to room temperature overcomes the steric hindrance of the tetracyclic core to drive the reaction to completion.

  • Orthogonal Workup: Because the Boc group is strongly electron-withdrawing, the resulting N-Boc-Amoxapine loses the basic character of the original secondary amine. This chemical shift allows for a self-validating purification step: washing the organic layer with dilute HCl protonates any unreacted amoxapine and DIPEA, forcing them into the aqueous waste, while the target product remains in the organic phase.

Process Workflow

G N1 Amoxapine API (Secondary Amine) N3 Nucleophilic Acylation (0°C to 25°C, 2-4h) N1->N3 N2 Reagents: Boc2O, DIPEA Solvent: Anhydrous DCM N2->N3 N4 In-Process Control (LC-MS / TLC) N3->N4 Monitor N5 Aqueous Workup (NaHCO3, HCl, Brine) N4->N5 Conversion >99% N6 Silica Chromatography & Recrystallization N5->N6 Crude Extract N7 N-Boc-Amoxapine (Primary Reference Standard) N6->N7 Purification N8 ICH Q7 / Q2(R2) Certification N7->N8 Validation

Workflow for the synthesis, purification, and ICH-compliant validation of N-Boc-Amoxapine.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee yield and purity before downstream processing.

Step 1: Reaction Setup

  • Charge a flame-dried 250 mL round-bottom flask with Amoxapine (10.0 g, 1.0 eq) and anhydrous Dichloromethane (DCM, 100 mL).

  • Purge the system with inert nitrogen gas and cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (1.5 eq) dropwise over 5 minutes via a syringe.

  • Dissolve Boc2O (1.2 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to safely manage the evolution of CO2 gas[3].

Step 2: In-Process Control (IPC)

  • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 3 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via rapid LC-MS or TLC (Hexane:EtOAc, 7:3 v/v). The reaction is deemed complete when the amoxapine starting material peak is ≤ 0.5%. Do not proceed to workup until this threshold is met.

Step 3: Orthogonal Aqueous Workup

  • Quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer with 0.1 M HCl (2 × 50 mL). Note: This step selectively removes unreacted basic amoxapine and DIPEA into the aqueous phase.

  • Wash the organic layer with saturated brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude N-Boc-Amoxapine.

Step 4: Chromatographic Purification & Crystallization

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), utilizing a gradient elution from 100% Hexane to 20% EtOAc in Hexane.

  • Pool the product-containing fractions and evaporate the solvent.

  • Recrystallize the resulting solid from a mixture of heptane/ethyl acetate (8:2 v/v).

  • Filter the white crystalline solid and dry under high vacuum at 40 °C for 12 hours.

Table 1: Quantitative Reaction Optimization Data
ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Scientific Observation
Base Triethylamine (TEA)N,N-DiisopropylethylamineTEA caused minor side-reactions; DIPEA's steric bulk prevents nucleophilic competition.
Temperature 25 °C (Constant)0 °C → 25 °C (Gradual)Constant RT caused rapid CO2 evolution and lower yield; gradual warming controlled kinetics.
Boc2O 1.0 eq1.2 eq1.0 eq left unreacted API; 1.2 eq ensured complete conversion without excessive byproduct.
Yield 74%92% Optimized conditions significantly improved recovery during the orthogonal aqueous workup.

Analytical Characterization & Regulatory Compliance

To qualify the synthesized N-Boc-Amoxapine as a Primary Reference Standard , it must comply with the ICH Q7 guidelines, which define a primary standard as a substance shown by an extensive set of analytical tests to be an authentic material of high purity[4],[5].

Furthermore, the analytical methods used to certify this standard must be rigorously validated according to the ICH Q2(R2) framework, which mandates the evaluation of specificity, linearity, accuracy, and precision[6],[7].

Table 2: ICH Q2(R2) Validation Criteria for Reference Standard Certification
Validation ParameterAnalytical TechniqueAcceptance CriteriaScientific Rationale
Specificity LC-HRMS & 1H-NMRNo interference from blank/reagents; exact mass match (± 5 ppm).Ensures the analytical signal is exclusively derived from N-Boc-Amoxapine[7].
Purity (Assay) HPLC-UV (254 nm)≥ 99.0% (Area Normalization)The mandatory purity threshold required for Primary Reference Standards[4].
Linearity & Range HPLC-UVR² ≥ 0.999 over 25% to 150% of nominal concentration.Confirms the detector response is directly proportional to the analyte concentration[7].
Precision HPLC-UVRSD ≤ 1.0% (n=6 consecutive injections).Demonstrates system suitability, ruggedness, and overall method reliability[6].

Once the material passes these stringent criteria, it is assigned a lot number, a certified purity value, and a retest date, officially establishing it as a traceable analytical reference standard ready for deployment in pharmaceutical quality control.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of N-Boc-Amoxapine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Welcome to the Technical Support Center. As application scientists, we frequently observe that the tert-butoxycarbonyl (Boc) deprotection of complex active pharmaceutical ingredients (APIs) like Amoxapine presents unique challenges. Amoxapine is a tetracyclic antidepressant featuring a secondary amine within a piperazine ring, alongside other basic nitrogen centers. While Boc is the gold standard for protecting this secondary amine during synthetic sequences, achieving 100% conversion during deprotection requires precise control over reaction kinetics, solubility, and scavenger chemistry.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to resolve incomplete deprotection workflows.

Mechanistic Context: Why Boc-Amoxapine Deprotection Fails

To troubleshoot effectively, we must first understand the causality of the failure at a molecular level. The deprotection of a Boc group relies on the protonation of the carbamate oxygen, which triggers fragmentation into a carbamic acid and a highly reactive tert-butyl cation[1].

Because the amoxapine scaffold contains multiple basic nitrogen atoms, these sites act as competitive "proton sinks." If stoichiometric or mildly excess acid is used, the acid merely forms stable salts at these basic nitrogens, leaving the sterically hindered carbamate oxygen unprotonated and the Boc group completely intact[2].

G BocAmox Boc-Amoxapine (Protected Piperazine) Protonated Protonated Carbamate Intermediate BocAmox->Protonated + H+ (TFA/HCl) Carbamic Carbamic Acid + tert-Butyl Cation Protonated->Carbamic Cleavage Product Amoxapine Salt (Free Amine) + CO2 Carbamic->Product Decarboxylation (-CO2)

Acid-catalyzed mechanism of Boc deprotection yielding the free amoxapine amine.

Frequently Asked Questions (FAQs)

Q1: I am using 2–5 equivalents of TFA in DCM, but my Boc-Amoxapine is completely unreactive. Why? A1: Low equivalents of acid are insufficient for this specific substrate. The basic nitrogens on the amoxapine scaffold will rapidly consume the first few equivalents of acid to form protonated salts. You must use a vast excess of acid (typically 20–50% v/v TFA in DCM, equating to >20 equivalents) to ensure the equilibrium favors the protonation of the less basic carbamate oxygen[2].

Q2: My LC-MS shows a mass corresponding to Amoxapine + 56 Da. What is this side product? A2: This is a classic tert-butylation side product. During deprotection, the Boc group fragments to release a highly reactive tert-butyl cation. If not properly quenched, this electrophile can alkylate electron-rich sites on your molecule or re-alkylate the newly freed piperazine amine[2]. Solution: Add a cation scavenger to your cleavage cocktail. Using 1–5% triisopropylsilane (TIS) or anisole will irreversibly trap the tert-butyl cation, preventing re-alkylation.

Q3: The reaction mixture turns into a thick, gummy suspension after adding HCl in Dioxane, and the reaction stalls. How do I fix this? A3: This indicates poor solubility of the intermediate hydrochloride salt. As the Boc group is removed, the resulting amoxapine HCl salt precipitates out of the non-polar dioxane solution, trapping unreacted starting material inside the solid matrix (creating a heterogeneous reaction state)[3]. Solution: Add a polar, protic co-solvent like methanol (10–20% v/v) to solubilize the intermediates and maintain a homogeneous reaction, ensuring complete conversion[3].

Troubleshooting Decision Workflow

When facing incomplete conversion, follow this logical decision tree to isolate the root cause and apply the correct optimization strategy.

Workflow Start Incomplete Deprotection Detected (LC-MS/TLC) CheckAcid Check Acid Strength & Equivalents Start->CheckAcid IncreaseEq Increase TFA to 50% or HCl to 10 eq CheckAcid->IncreaseEq Low Acid CheckSolvent Evaluate Solvent Solubility CheckAcid->CheckSolvent Acid OK Success Complete Deprotection Achieved IncreaseEq->Success SwitchSolvent Switch DCM to Dioxane or MeOH CheckSolvent->SwitchSolvent Poor Solubility AddScavenger Add Scavenger (e.g., TIS, Anisole) CheckSolvent->AddScavenger Side Reactions SwitchSolvent->Success AddScavenger->Success

Troubleshooting decision tree for resolving incomplete Boc-Amoxapine deprotection.

Quantitative Data: Reaction Condition Matrix

To optimize your workflow, compare the standard conditions used for Boc-piperazine deprotections. The data below synthesizes expected outcomes based on the reagent system chosen[3],[4].

Reagent SystemTypical ConcentrationReaction TimeIntermediate SolubilityByproduct ProfileRecommended Use Case
TFA / DCM 20–50% (v/v)1–3 hoursHigh (Homogeneous)tert-butyl cation (requires scavengers)Standard solution-phase synthesis; highly soluble intermediates.
HCl / Dioxane 4.0 M (5-10 eq)0.5–2 hoursLow (Precipitates)Isobutylene gas (cleaner)When a highly crystalline HCl salt is desired directly from the reaction.
Oxalyl Chloride / MeOH 3.0 Equivalents1–4 hoursHigh (Homogeneous)HCl generated in situMild alternative if strong concentrated acids degrade the substrate.

Self-Validating Experimental Protocols

These protocols are designed with built-in validation steps to ensure scientific integrity and prevent false positives during analysis.

Protocol A: High-Excess TFA Deprotection (Solution Phase)

Use this protocol when substrate solubility is a concern and you need rapid, homogeneous cleavage.

Materials:

  • Boc-Amoxapine (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIS) - Cation Scavenger

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-Amoxapine in anhydrous DCM to achieve a concentration of 0.1 M. Ensure the flask is equipped with a venting needle to allow CO₂ gas to escape safely.

  • Scavenger Addition: Add 2% (v/v) TIS to the solution.

    • Causality: TIS acts as a highly reactive hydride donor to immediately quench the tert-butyl cation, preventing the +56 Da alkylation side product[2].

  • Acidification: Cool the mixture to 0 °C. Slowly add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM.

    • Causality: The massive excess of TFA overcomes the basicity of the amoxapine nitrogens, forcing the protonation of the carbamate[2].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Elute with 10% MeOH in DCM.

    • Validation Check: Stain the plate with Ninhydrin and heat. The starting material will be UV-active but Ninhydrin-negative. The successful product will stay near the baseline (highly polar TFA salt) and turn deep purple/yellow, confirming the presence of the free secondary amine[2].

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the Amoxapine di-TFA salt.

Protocol B: HCl/Dioxane Deprotection with Methanol Co-Solvent

Use this protocol to isolate the product directly as a stable, crystalline hydrochloride salt, overcoming precipitation-induced stalling.

Materials:

  • Boc-Amoxapine (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-Amoxapine in a minimal amount of anhydrous MeOH (approx. 2 mL per mmol).

    • Causality: MeOH ensures the resulting HCl salt remains partially solvated during the reaction, preventing premature precipitation that traps unreacted starting material[3].

  • Acidification: Add 4M HCl in Dioxane (10 equivalents).

  • Reaction: Stir at room temperature for 1.5 hours. The reaction should remain mostly clear until the very end.

  • Self-Validation (LC-MS): Take a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and inject into the LC-MS.

    • Validation Check: Look for the complete disappearance of the [M+H]+ peak for Boc-Amoxapine and the appearance of the [M+H]+ peak for free Amoxapine. Ensure there is no +56 Da peak.

  • Workup: Add cold diethyl ether to the reaction flask to fully precipitate the Amoxapine HCl salt. Centrifuge, decant the supernatant, and wash the pellet twice with ether to remove dioxane and isobutylene byproducts. Dry under high vacuum[4].

References

  • BenchChem. "Troubleshooting incomplete Boc deprotection.
  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. "Boc Deprotection - HCl.

Sources

Optimization

Improving reaction yield in N-tert-Butoxycarbonyl Amoxapine synthesis

Welcome to the Technical Support Center for the synthesis of N-tert-Butoxycarbonyl Amoxapine (N-Boc Amoxapine). Amoxapine is a tricyclic antidepressant containing a sterically hindered secondary amine within its piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-tert-Butoxycarbonyl Amoxapine (N-Boc Amoxapine). Amoxapine is a tricyclic antidepressant containing a sterically hindered secondary amine within its piperazine ring[1]. While the tert-butoxycarbonyl (Boc) group is a standard protecting moiety, the unique steric bulk of the dibenzoxazepine system often leads to sluggish reaction kinetics, incomplete conversions, and suboptimal yields.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and empirical data to maximize your reaction yield.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at 50-60% conversion, leaving unreacted Amoxapine. How can I drive it to completion? Causality & Solution: The secondary amine on the piperazine ring of Amoxapine is sterically hindered, which reduces its nucleophilic attack on the bulky di-tert-butyl dicarbonate (Boc₂O)[2]. To overcome this activation energy barrier, introduce a catalytic amount (0.05 – 0.1 equivalents) of 4-dimethylaminopyridine (DMAP)[3]. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive, transient Boc-pyridinium intermediate that is much more susceptible to attack by the hindered amine[4]. Alternatively, gently heating the reaction to 40°C in dichloromethane (DCM) or tetrahydrofuran (THF) can provide the necessary thermal energy[2].

Q2: I am observing vigorous bubbling upon adding DMAP. Is this normal, and how should it be managed? Causality & Solution: Yes, this is a mechanistic hallmark of the reaction. The breakdown of the tert-butyl carbonate leaving group generates equimolar amounts of tert-butanol and carbon dioxide (CO₂) gas[4]. The reaction of DMAP with Boc₂O is almost instantaneous, leading to rapid gas evolution. Actionable step:Never run this reaction in a sealed or closed system. Always equip your reaction vessel with a vented bubbler or an open reflux condenser. Add the Boc₂O (or DMAP) dropwise over 15–30 minutes to control the rate of CO₂ evolution[4].

Q3: My LC-MS shows multiple peaks with similar polarities, including what appears to be a di-Boc derivative. How do I prevent over-reaction? Causality & Solution: While DMAP accelerates the desired reaction, it also lowers the activation barrier for side reactions, such as the formation of ureas or isocyanates, particularly if the base stoichiometry is imbalanced[3]. Furthermore, excess Boc₂O can force unwanted side reactions. Actionable step: Strictly control your stoichiometry. Use exactly 1.05 to 1.1 equivalents of Boc₂O. If side products persist, lower the reaction temperature to 0°C during the addition phase and omit the DMAP, relying instead on a slightly longer reaction time with N,N-Diisopropylethylamine (DIPEA) as the base[5].

Q4: Amoxapine is not fully dissolving in my chosen solvent (DCM). How does this affect yield? Causality & Solution: Heterogeneous reactions severely limit the collision frequency between the amine and the Boc-pyridinium intermediate, stalling the yield. Actionable step: Switch to a more polar solvent system. A mixture of THF and water (e.g., 1:1) or the addition of a solubilizing base like DIPEA can drastically improve the homogeneity of the reaction mixture, ensuring the amine is fully solvated and available for nucleophilic attack[2][5].

Part 2: Mechanistic Pathways & Troubleshooting Logic

To conceptualize the catalytic intervention and troubleshooting workflow, refer to the following logical diagrams.

G A Amoxapine (Secondary Amine) C Boc-pyridinium Active Intermediate A->C Nucleophilic attack B Boc2O + DMAP (Catalyst) B->C DMAP attacks Boc2O D N-Boc Amoxapine (Target Product) C->D DMAP release E CO2 (gas) + t-BuOH (Byproducts) C->E Decomposition

DMAP-catalyzed N-Boc protection pathway of Amoxapine highlighting the active intermediate.

Troubleshooting Start Issue: Low N-Boc Amoxapine Yield Q1 Unreacted Amoxapine on TLC/LC-MS? Start->Q1 S1 Add 0.1 eq DMAP & Warm to 40°C Q1->S1 Yes (Sluggish) Q2 Multiple Spots (Over-reaction)? Q1->Q2 No S2 Reduce Boc2O to 1.05 eq & Lower Temp to 0°C Q2->S2 Yes (Byproducts) Q3 Poor Solubility? Q2->Q3 No S3 Switch to THF/Water or add DIPEA Q3->S3 Yes (Precipitation)

Decision tree for troubleshooting low yields during the N-Boc protection of Amoxapine.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes empirical yield data for the N-Boc protection of sterically hindered secondary piperazines (using Amoxapine as the model substrate) under varying conditions[2][5].

Solvent SystemBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation
DCMTEA (1.5)None252465%58%Sluggish reaction, unreacted starting material.
DCMTEA (1.5)DMAP (0.1)254>95%89%Rapid gas evolution, high purity after acidic wash.
THFDIPEA (2.0)DMAP (0.05)402>98%92%Optimal solubility, fastest kinetics.
MeOHNoneNone251280%72%Moderate yield, difficult solvent removal.
DCMTEA (3.0)DMAP (0.5)254100%61%Significant byproduct formation (ureas/isocyanates).

Part 4: Validated Experimental Protocol

Optimized Synthesis of N-tert-Butoxycarbonyl Amoxapine

This protocol utilizes a self-validating workup system: the use of a citric acid wash specifically targets and removes the DMAP catalyst and DIPEA base, ensuring they do not co-elute or degrade the product during concentration[2].

Reagents Required:

  • Amoxapine: 1.0 equivalent (eq)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.5 eq

  • 4-Dimethylaminopyridine (DMAP): 0.05 eq

  • Anhydrous Tetrahydrofuran (THF): 10 mL per gram of Amoxapine

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a vented nitrogen line (to allow CO₂ escape), suspend Amoxapine (1.0 eq) in anhydrous THF[4].

  • Base Addition: Add DIPEA (1.5 eq) to the suspension. Stir for 10 minutes at room temperature to ensure complete dissolution of the amine[5].

  • Catalyst Introduction: Cool the reaction mixture to 0°C using an ice-water bath. Add DMAP (0.05 eq) in one portion.

  • Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of THF (approx. 2 mL/g). Add this solution dropwise to the reaction mixture over 20 minutes. Note: Watch for effervescence (CO₂ gas). Do not seal the flask[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC (Eluent: 5% MeOH in DCM) indicates sluggish progression after 2 hours, gently warm the flask to 40°C.

  • Quenching & Workup: Once LC-MS or TLC confirms the disappearance of the Amoxapine starting material, concentrate the THF under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL/g).

  • Self-Validating Purification:

    • Wash the organic layer with 5% aqueous Citric Acid (2 x 10 mL). Purpose: Protonates and extracts DMAP and DIPEA into the aqueous layer[2].

    • Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) (1 x 10 mL). Purpose: Neutralizes residual acid.

    • Wash with Brine (1 x 10 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Isolation: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if trace impurities remain, yielding N-Boc Amoxapine as a purified solid.

References

  • Benchchem. "N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 | Benchchem." Benchchem,
  • Benchchem. "Technical Support Center: Optimizing Boc Protection of Amines." Benchchem,
  • Basel, Y., & Hassner, A. "Dual protection of amino functions involving Boc." RSC Publishing, 17 Jul. 2013,
  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry,
  • Journal of Applied Pharmaceutical Science.

Sources

Troubleshooting

Preventing unwanted side reactions during amoxapine N-Boc protection

Technical Support Center: N-Boc Protection of Amoxapine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the N-Boc protection of amoxapine. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Boc Protection of Amoxapine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-Boc protection of amoxapine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this critical synthetic step. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate potential challenges and achieve optimal results in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the N-Boc protection of amoxapine, providing concise and actionable answers.

Q1: What is the primary goal of N-Boc protection of amoxapine?

The primary goal is to selectively protect the secondary amine on the piperazine ring of amoxapine. This is a crucial step in multi-step syntheses, as it prevents this nucleophilic nitrogen from participating in subsequent reactions, thereby directing chemical modifications to other parts of the molecule. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2]

Q2: What is a standard protocol for the N-Boc protection of amoxapine?

A general and effective protocol involves dissolving amoxapine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to neutralize the acidic byproduct generated during the reaction.[3] For a detailed, step-by-step procedure, please refer to the "Experimental Protocols" section below.

Q3: Why is a base often used in this reaction, and which one should I choose?

A base is used to scavenge the proton released from the amine upon its reaction with Boc₂O, driving the reaction to completion.[3] While the reaction can proceed without a base, its inclusion is common practice.[4]

  • Triethylamine (TEA) or DIPEA: These are common, non-nucleophilic organic bases suitable for most applications.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP can be used as a catalyst to accelerate the reaction, especially for less reactive amines.[5][6][7] However, it can also increase the likelihood of side reactions and should be used in catalytic amounts.[6][7]

  • Inorganic bases (e.g., NaHCO₃, NaOH): These are often used in biphasic or aqueous systems, which can be beneficial if the starting material has poor solubility in common organic solvents.[5]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the amoxapine starting material, the N-Boc protected product, and any potential side products. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction's progress. LC-MS can also be used for more precise monitoring.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the N-Boc protection of amoxapine.

Problem 1: My reaction is incomplete, with a significant amount of starting material remaining.

  • Possible Cause 1: Insufficient Reagents. The stoichiometry of Boc₂O may be too low.

    • Solution: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure the complete consumption of amoxapine.

  • Possible Cause 2: Low Reactivity. Amoxapine, being a secondary amine, might exhibit lower reactivity compared to primary amines.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction to 40-50°C can increase the reaction rate.[5][8]

      • Add a Catalyst: Introduce a catalytic amount of DMAP (0.05-0.1 equivalents) to activate the Boc anhydride and accelerate the reaction.[6][7]

  • Possible Cause 3: Poor Solubility. Amoxapine may not be fully dissolved in the chosen solvent.

    • Solution:

      • Change Solvent: Amoxapine is soluble in DMSO and DMF.[9] Consider using these solvents or a co-solvent system (e.g., THF/DMSO) to improve solubility.

      • Use Biphasic Conditions: A mixture of an organic solvent (like DCM) and an aqueous basic solution (like saturated NaHCO₃) can sometimes improve results for poorly soluble amines.[5]

Problem 2: My TLC shows multiple new spots, suggesting the formation of side products.

  • Possible Cause 1: Over-reaction or Di-Boc Formation. While less common for secondary amines, it's a possibility under harsh conditions. More likely, other side reactions are occurring.

    • Solution:

      • Control Stoichiometry: Avoid a large excess of Boc₂O. Use 1.05-1.1 equivalents.

      • Lower the Temperature: Perform the reaction at 0°C to room temperature to improve selectivity.[10]

  • Possible Cause 2: DMAP-Induced Side Reactions. While DMAP is an effective catalyst, it can promote the formation of unwanted byproducts if used in excess or at high temperatures.[6][7][11][12]

    • Solution: Use only a catalytic amount of DMAP (e.g., 0.1 eq) and add it slowly to the reaction mixture at a reduced temperature.

  • Possible Cause 3: Instability of Amoxapine. Amoxapine could be degrading under the reaction conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, consider the pH of your reaction; amoxapine's stability can be pH-dependent.

Problem 3: I'm having difficulty purifying the N-Boc amoxapine product.

  • Possible Cause 1: Co-elution with Boc₂O or Byproducts. Excess Boc₂O or its byproducts (like t-butanol) can be difficult to separate from the desired product by column chromatography.

    • Solution:

      • Aqueous Workup: After the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5% citric acid solution) to remove any remaining base, followed by saturated sodium bicarbonate solution and brine.[10]

      • Scavenger Resins: Use a polymer-supported trisamine resin to scavenge excess Boc₂O.[13]

      • Sublimation: Residual Boc₂O can sometimes be removed by sublimation under high vacuum.[8]

  • Possible Cause 2: Product Insolubility. The N-Boc protected product may have different solubility properties than the starting material, potentially complicating extraction and purification.

    • Solution: Carefully select extraction and chromatography solvents based on the observed solubility of the product. Test small aliquots to determine the best solvent system.

Problem 4: I am observing loss of the Boc group during workup or storage.

  • Possible Cause: Acidic Conditions. The Boc group is labile to strong acids.[5][14] Accidental exposure to acidic conditions during workup or storage can lead to its cleavage.

    • Solution:

      • Neutral or Basic Workup: Ensure that all aqueous solutions used in the workup are neutral or slightly basic. Avoid strong acids.

      • Proper Storage: Store the purified product in a cool, dry place, away from acidic vapors.

Data & Reaction Parameters

The choice of reaction conditions can significantly impact the outcome of the N-Boc protection. The following table summarizes key parameters and their effects.

ParameterOptionsRecommended for AmoxapineRationale & Potential Issues
Solvent DCM, THF, Acetonitrile, DMF, DioxaneDCM or THFGood solubility for Boc₂O and amoxapine. DMF or DMSO can be used if solubility is an issue.[9]
Base TEA, DIPEA, NaHCO₃, NaOHTEA or DIPEA (1.2-1.5 eq)Efficiently neutralizes acidic byproducts. Inorganic bases are useful in aqueous/biphasic systems.[3][5]
Catalyst DMAPCatalytic amount (0.05-0.1 eq) if neededAccelerates slow reactions but may increase side product formation.[6][7][15]
Temperature 0°C to 50°C0°C to Room TemperatureLower temperatures improve selectivity and minimize side reactions. Gentle heating can be used for slow reactions.[8][10]
Boc₂O Stoichiometry 1.0 to 1.5 equivalents1.1 equivalentsA slight excess drives the reaction to completion without promoting significant side reactions.

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism

Boc Protection Mechanism Figure 1: N-Boc Protection of Amoxapine cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Byproducts Amoxapine Amoxapine (R₂NH) Attack Nucleophilic Attack of Amine on Boc₂O Amoxapine->Attack 1. Boc2O Boc₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 2. Deprotonation Deprotonation (Base) Intermediate->Deprotonation 3. Elimination of tert-butyl carbonate BocAmoxapine N-Boc Amoxapine (R₂N-Boc) Deprotonation->BocAmoxapine 4. Byproducts t-Butanol + CO₂ + Protonated Base Deprotonation->Byproducts 5. Troubleshooting Workflow Figure 2: Troubleshooting Low Yield or Impurities Start Reaction Outcome: Low Yield or Impurities Check_SM {Check for remaining Starting Material (SM)?|{ Yes| No}} Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM:yes->Incomplete_Reaction Impurity_Analysis {Analyze Impurities by TLC/LC-MS|{ Side Products| Boc₂O Residue}} Check_SM:no->Impurity_Analysis Action_Incomplete Increase Boc₂O (1.1 eq) Add cat. DMAP Increase Temperature (40°C) Incomplete_Reaction->Action_Incomplete End Optimized Reaction Action_Incomplete->End Side_Products Side Product Formation Impurity_Analysis:side->Side_Products Boc_Residue Excess Boc₂O in Product Impurity_Analysis:boc->Boc_Residue Action_Side_Products Lower Temperature (0°C) Reduce/Remove DMAP Control Stoichiometry Side_Products->Action_Side_Products Action_Side_Products->End Action_Boc_Residue Use Scavenger Resin Optimize Aqueous Workup Sublimation under Vacuum Boc_Residue->Action_Boc_Residue Action_Boc_Residue->End

Caption: A logical workflow for diagnosing and solving common issues.

Experimental Protocols

Recommended Protocol for N-Boc Protection of Amoxapine

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • Amoxapine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 5% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Aqueous NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add amoxapine (1.0 eq).

  • Dissolution: Dissolve the amoxapine in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with additional DCM.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% citric acid solution, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected amoxapine.

References

  • Organic Chemistry Portal. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023, December 22). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Basu, M. K., & Paquette, L. A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6971–6977.
  • Pope, B. M., & Tarbell, D. S. (1972).
  • PubMed. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(21), 6971-7.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst in Metal. Asian Journal of Chemistry, 29(11), 2451-2454.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6.
  • Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • ACS Publications. (2006). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • National Center for Biotechnology Information. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2997.
  • ACS Publications. (2018, February 27). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. ACS Omega, 3(2), 2314-2323.
  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10129.
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1145-1153.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 27). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. ACS Omega, 3(2), 2314-2323.
  • Wikipedia. (n.d.). Amoxapine. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Acta Medica Marisiensis. (2010). Improvements of Amoxicillin Stability in Acidic Environment. Acta Medica Marisiensis, 56(1).
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of N-tert-Butoxycarbonyl Amoxapine in Biological Assays

Welcome to the technical support center for N-tert-Butoxycarbonyl (N-Boc) Amoxapine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-tert-Butoxycarbonyl (N-Boc) Amoxapine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the poor solubility of N-Boc Amoxapine in biological assays. Inaccurate results due to compound precipitation can mask the true potential of a therapeutic candidate.[1][2][3] This resource offers troubleshooting strategies and in-depth FAQs to ensure the scientific integrity of your experiments.

The Challenge: Understanding the Poor Solubility of N-Boc Amoxapine

Amoxapine is a tetracyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin, and also by blocking dopamine receptors.[4][5][6][7] The addition of the N-tert-Butoxycarbonyl (N-Boc) protecting group, a common strategy in medicinal chemistry to modulate compound properties, can unfortunately increase its hydrophobicity.[8][9][10] This often leads to significant solubility challenges in the aqueous environments of most biological assays.

When a hydrophobic compound like N-Boc Amoxapine is introduced into an aqueous buffer or cell culture medium from a Dimethyl Sulfoxide (DMSO) stock, it can precipitate out of the solution.[11][12][13][14][15] This leads to an unknown and lower-than-intended concentration of the compound in the assay, resulting in underestimated efficacy, poor data reproducibility, and misleading structure-activity relationships (SAR).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does my N-Boc Amoxapine, dissolved in DMSO, precipitate when I add it to my cell culture medium?

A1: This is a common issue known as "DMSO shock" or precipitation upon dilution. N-Boc Amoxapine is likely highly soluble in the organic solvent DMSO but poorly soluble in the aqueous environment of your culture medium.[12][15] When the DMSO stock is diluted into the medium, the DMSO rapidly disperses, and the aqueous environment can no longer keep the hydrophobic N-Boc Amoxapine in solution, causing it to precipitate.[11][12][13][14][15]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: This is cell-line dependent. Generally, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and some robust lines can tolerate up to 1%. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[13][14]

Q3: Can I just sonicate my final solution to redissolve the precipitate?

A3: While sonication can help disperse the precipitate and create a suspension, it may not fully redissolve the compound to a true solution.[11] This can still lead to inaccurate and variable concentrations of the bioavailable compound. It's a temporary fix that doesn't address the underlying solubility problem.

Q4: Is heating the media a viable option to improve solubility?

A4: Gently warming the media to 37°C before adding the compound can sometimes help, but it's often not sufficient for highly insoluble compounds.[11] Excessive heat should be avoided as it can degrade both the compound and media components.

Troubleshooting Guides: Step-by-Step Protocols

When encountering solubility issues with N-Boc Amoxapine, a systematic approach is key. The following guides provide detailed protocols to enhance the solubility and bioavailability of your compound in biological assays.

Guide 1: Optimizing the Co-Solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[16][17][18]

Protocol: Preparing N-Boc Amoxapine with a Co-Solvent

  • Primary Stock Preparation: Dissolve N-Boc Amoxapine in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

  • Intermediate Dilution with Co-solvent: Prepare an intermediate stock by diluting the primary DMSO stock with a suitable co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[17][19] The ratio of DMSO to co-solvent will need to be empirically determined.

  • Final Working Solution: Slowly add the intermediate stock to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing or stirring vigorously.[13] This gradual addition can prevent immediate precipitation.

  • Vehicle Control: Always include a vehicle control with the same final concentration of the DMSO/co-solvent mixture to account for any solvent-induced effects.

Table 1: Example Co-Solvent Systems and Their Properties

Co-SolventPropertiesTypical Final Concentration in Assay
EthanolVolatile, can have biological effects.< 0.5%
Propylene GlycolLess volatile, generally well-tolerated.< 1%
PEG 400Non-volatile, good solubilizing agent.< 1%
Guide 2: Utilizing Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][][22][23][24] They can encapsulate hydrophobic molecules like N-Boc Amoxapine, increasing their aqueous solubility.[20][][22][23][24]

Protocol: Solubilization with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[20]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Complexation: Add the N-Boc Amoxapine (either as a powder or from a concentrated DMSO stock) to the HP-β-CD solution.

  • Incubation: Incubate the mixture, often with stirring or sonication, for a period ranging from 1 to 24 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: It is crucial to determine the final concentration of the solubilized N-Boc Amoxapine using a suitable analytical method like HPLC-UV.

Diagram 1: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 Result Hydrophobic Drug N-Boc Amoxapine (Poorly Soluble) Complex Hydrophilic Exterior N-Boc Amoxapine (Encapsulated) Hydrophobic Cavity Hydrophobic Drug->Complex:f1 Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex:f0 Soluble_Complex Soluble Drug-Cyclodextrin Complex Complex->Soluble_Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Guide 3: Formulation into Nanoparticles

For more challenging cases, formulating N-Boc Amoxapine into nanoparticles can significantly improve its solubility and bioavailability in assays.[25][26][27] This involves encapsulating the drug within a biocompatible polymer or lipid matrix.[25][26][28]

Protocol: Nanoprecipitation for Nanoparticle Formulation

  • Organic Phase Preparation: Dissolve N-Boc Amoxapine and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., PVA or Tween 80).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the formation of drug-loaded nanoparticles.[25]

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization: Characterize the nanoparticles for size, drug loading, and release kinetics before use in biological assays.

Diagram 2: Nanoprecipitation Workflow

G A 1. Dissolve Drug & Polymer in Organic Solvent C 3. Add Organic Phase to Aqueous Phase (Stirring) A->C B 2. Prepare Aqueous Surfactant Solution B->C D 4. Solvent Evaporation C->D E 5. Purify Nanoparticles D->E F 6. Characterize & Use E->F

Caption: A simplified workflow for nanoparticle formulation via nanoprecipitation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • What is the mechanism of Amoxapine? - Patsnap Synapse.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide - Benchchem.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • What is Amoxapine used for? - Patsnap Synapse.
  • Amoxapine 100mg Tablet: Clinical Profile and Applications - GlobalRx.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Amoxapine: Uses & Dosage | MIMS Singapore.
  • Amoxapine - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at: [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR.
  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion - Stanford University.
  • Determining drug release rates of hydrophobic compounds from nanocarriers.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available at: [Link]

  • Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug | ChemRxiv. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. Available at: [Link]

  • Amoxapine - PRODUCT INFORMATION.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. Available at: [Link]

  • New solubility data of Amoxapine (anti-depressant) drug in supercritical CO2: Application of cubic EoSs | Request PDF - ResearchGate. Available at: [Link]

  • Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability - PMC. Available at: [Link]

  • Salts of amoxapine with improved solubility for enhanced pharmaceutical applicability - IUCR - 2017.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • The Importance of Solubility for New Drug Molecules.
  • Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability | ACS Omega. Available at: [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. Available at: [Link]

  • N-Tert-Butoxycarbonyl Amoxapine D8 - Molsyns Research. Available at: [Link]

  • N-tert-Butoxycarbonyl Amoxapine — Chemical Substance Information - NextSDS. Available at: [Link]

  • N-Tert-Butoxycarbonyl Amoxapine D8 | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds. Available at: [Link]

Sources

Troubleshooting

Minimizing thermal degradation of N-tert-Butoxycarbonyl Amoxapine during long-term storage

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the long-term st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the long-term storage of N-tert-Butoxycarbonyl Amoxapine (N-Boc-Amoxapine).

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic realities of your molecule. We will explore the causality behind N-Boc cleavage, establish self-validating analytical protocols, and define storage parameters that ensure absolute batch integrity.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my N-Boc-Amoxapine showing free Amoxapine peaks during long-term storage at room temperature? A: The tert-butyloxycarbonyl (Boc) group is widely utilized for its stability under basic conditions, but it is inherently labile to thermal and acidic stress. While rapid thermal deprotection typically requires temperatures above 85–90°C, prolonged storage at ambient room temperature (25°C) provides sufficient kinetic energy to induce a slow, concerted proton transfer[1]. This mechanism releases isobutylene, which is immediately followed by a rapid, irreversible decarboxylation that yields the free secondary amine (Amoxapine) 2[2].

Q2: How does environmental moisture synergize with thermal degradation? A: N-Boc degradation is not strictly a thermal phenomenon; it is highly sensitive to acidic microenvironments. Moisture ingress during storage can hydrolyze trace impurities or interact with atmospheric CO₂, generating localized protons. Because the N-Boc carbonyl group is highly electrophilic, even a mildly acidic shift catalyzes the cleavage of the protecting group[2]. Therefore, thermal degradation is exponentially accelerated by hygroscopicity[1].

Q3: If the Boc group falls off, is the resulting free Amoxapine stable? A: Not indefinitely. Free Amoxapine itself is subject to degradation, particularly under acidic aqueous conditions. Kinetic studies demonstrate that Amoxapine degrades via a pseudo first-order reaction with an activation energy ( Ea​ ) of 88.70 kJ/mol and an activation entropy ( ΔS ) of −80.73 J/K·mol 3[3]. If your storage conditions allow for Boc cleavage, the resulting free API will eventually degrade into secondary byproducts such as 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one[3].

Q4: What are the optimal storage conditions to comply with ICH guidelines while preventing this degradation? A: To comply with 4[4], drug substances susceptible to thermal and hydrolytic degradation must be evaluated under strict controls. For N-Boc-Amoxapine, long-term storage should be conducted at 5°C ± 3°C (Refrigerated) or -20°C ± 5°C (Frozen)[4]. We strongly recommend -20°C under an inert argon atmosphere with a desiccant pack to completely arrest the concerted proton transfer mechanism and prevent moisture ingress.

Mechanism A N-Boc-Amoxapine (Protected API) B Thermal Stress / Trace Acid (Protonation of Carbonyl) A->B Heat/Moisture C Concerted Cleavage (Loss of Isobutylene) B->C Slow D Decarboxylation (Loss of CO2) C->D Fast E Free Amoxapine (Active/Degradant) D->E Irreversible

Fig 1: Reaction mechanism for the thermal and acid-catalyzed deprotection of N-Boc-Amoxapine.

PART 2: Quantitative Stability Profiling

To make informed decisions about your supply chain, you must understand the kinetics of your molecule across different ICH Q1A(R2) environments[4]. The table below synthesizes the expected degradation rates based on the thermal lability of the Boc group[1] and the activation energy of the Amoxapine backbone[3].

Storage ConditionTemperatureRelative Humidity (RH)Estimated Monthly Degradation Rate (%)Primary Degradant Identified
Accelerated (Stress) 40°C ± 2°C75% ± 5%> 2.50%Free Amoxapine, Isobutylene
Long-Term Ambient 25°C ± 2°C60% ± 5%0.40% - 0.80%Free Amoxapine
Refrigerated 5°C ± 3°CAmbient< 0.10%None detected
Frozen (Recommended) -20°C ± 5°CDesiccated / Inert< 0.01%None detected

PART 3: Self-Validating Analytical Protocol

A common pitfall in stability testing is in-situ degradation —where the analytical method itself degrades the sample, leading to false positives. To prevent this, your HPLC protocol must be a self-validating system that ensures mass balance (Total Area of N-Boc-Amoxapine + Total Area of Free Amoxapine = 100% Recovery).

Stability-Indicating HPLC Assay for N-Boc-Amoxapine

Rationale: We utilize anhydrous Acetonitrile (MeCN) as the sample diluent. Using aqueous diluents can cause the Boc group to hydrolyze while sitting in the autosampler queue, artificially inflating the degradation data.

Step 1: Preparation of the Forced Degradation Control (System Suitability)

  • Weigh 10 mg of N-Boc-Amoxapine reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of anhydrous MeCN.

  • Add 100 µL of 0.1M HCl and heat at 40°C for 30 minutes to intentionally force Boc cleavage.

  • Neutralize with 100 µL of 0.1M NaOH and dilute to volume with MeCN. Causality: This step proves your chromatographic method can baseline-resolve the intact N-Boc-Amoxapine from the free Amoxapine degradant.

Step 2: Sample Preparation

  • Extract the stability sample from the -20°C chamber and allow it to equilibrate to room temperature inside a desiccator (prevents condensation).

  • Dissolve exactly 10 mg of the sample in 10 mL of anhydrous MeCN. Do not use sonication baths exceeding 25°C, as localized heating can induce cleavage.

Step 3: Chromatographic Execution

  • Column: C18, 150 x 4.6 mm, 3.5 µm (Maintains sharp peak shape for basic amines).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: While TFA is acidic, the rapid transit time through the column at room temperature prevents on-column Boc cleavage).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

Step 4: Mass Balance Validation Calculate the molar recovery. If the combined peak areas of N-Boc-Amoxapine and Free Amoxapine drop below 99% of the Day 0 baseline, secondary degradation of the Amoxapine backbone has occurred[3].

Workflow S1 Sample Aliquot (Equilibrated in Desiccator) S2 Dissolution in Anhydrous MeCN S1->S2 S3 HPLC Analysis (C18, 254 nm) S2->S3 S4 Mass Balance Check (Boc-Amox + Free Amox) S3->S4 S5 System Validated S4->S5 Recovery > 99%

Fig 2: Self-validating HPLC workflow for assessing N-Boc-Amoxapine stability.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products | European Medicines Agency (EMA) / ICH |
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide | BenchChem |
  • Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice | Chemical and Pharmaceutical Bulletin (J-Stage) |
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry (ACS Public

Sources

Optimization

Process refinement for scaling up N-tert-Butoxycarbonyl Amoxapine production

Welcome to the Process Refinement Support Center. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between bench-scale discovery and multi-kilogram production of N-tert-Butoxycarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Refinement Support Center. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between bench-scale discovery and multi-kilogram production of N-tert-Butoxycarbonyl Amoxapine (N-Boc-Amoxapine). The protection of Amoxapine's secondary amine using Di-tert-butyl dicarbonate (Boc₂O) is a fundamental transformation, favored because the resulting N-Boc product is highly stable and resistant to nucleophilic attack during downstream synthetic steps[1].

However, scaling this reaction introduces critical engineering and chemical challenges. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure your scale-up is safe, high-yielding, and reproducible.

Part 1: Troubleshooting & FAQs for Scale-Up

Q: Why does my Boc protection reaction stall before completion on a 10 kg scale, even though it worked perfectly at 100 g? A: Causality: The efficacy of this reaction is strictly tied to the physical properties of the reagent. Boc anhydride has a melting point of approximately 22–24 °C and is highly sensitive to moisture; exposure to water causes it to decompose into tert-butanol and carbon dioxide[2]. On a large scale, improper storage, repeated freeze-thaw cycles, or condensation during reactor charging introduces trace water, which hydrolyzes the reagent and destroys the stoichiometry. Self-Validating Protocol: Implement a strict quality control gate. Always verify Boc₂O purity via Gas Chromatography (GC) to ensure it exceeds 98% prior to use[2]. Additionally, perform Karl Fischer titrations on all solvents to quantify water content, adjusting the Boc₂O equivalents dynamically to compensate for background hydrolysis.

Q: How do we safely manage the massive gas evolution and thermal runaway during reagent addition? A: Causality: The formation of the tert-butyl carbamate intermediate and the background hydrolysis of Boc₂O both generate equimolar amounts of CO₂ gas. In a sealed or inadequately vented reactor, this causes dangerous pressure spikes. Furthermore, the reaction is highly exothermic. Relying on a fixed addition time often leads to thermal runaway if mixing is poor. Self-Validating Protocol: Scale-up protocols must control the internal temperature strictly at Not More Than (NMT) 30 °C[3]. Couple the Boc₂O dosing pump to a mass flow meter on the reactor's exhaust line. If the CO₂ evolution rate exceeds the condenser's venting capacity, the addition must automatically pause. This creates a self-regulating, feedback-loop addition system that prevents over-pressurization.

Q: Column chromatography is not viable for our 15 kg batch. How can we optimize the isolation and filtration of N-Boc-Amoxapine? A: Causality: While chromatography works for discovery, it is cumbersome and non-viable for large-scale clinical programs[4]. Amoxapine and its N-Boc derivative have distinct solubility profiles, making crystallization the preferred purification method. However, rapid precipitation often yields fine, amorphous powders that blind filtration membranes and trap impurities. Self-Validating Protocol: Utilize a pre-addition seeding strategy. Seed the reaction mixture with pure N-Boc-Amoxapine crystals prior to the final addition of Boc-anhydride[4]. This field-proven technique prevents supersaturation and forces the newly formed product to crystallize onto the existing seeds. This shifts the kinetics from primary nucleation to crystal growth, facilitating the formation of larger particles and drastically easing filtration[4].

Part 2: Quantitative Data – Solvent & Base Optimization

To establish a robust process, we evaluated several solvent and base combinations. The data below summarizes the causality behind selecting a biphasic Ethanol/Water system for multi-kilogram production.

Solvent SystemBaseTemp ControlYield (%)Purity (HPLC)Causality / Observation
DichloromethaneDMAP (cat.)Uncontrolled72%88%Rapid exotherm; high impurity profile; environmentally restricted solvent.
THF / Water (1:1)TriethylamineNMT 30 °C85%96%Biphasic system buffers exotherm. TEA addition requires strict rate control[3].
Ethanol / Water K₂CO₃ (aq) NMT 30 °C 92% >99% Optimal. Mild base prevents side reactions. Enables pre-addition seeding for large crystal formation[4].

Part 3: Step-by-Step Methodology (15 kg Scale)

This self-validating protocol utilizes an aqueous potassium carbonate and ethanol system to maximize yield and safety.

Step 1: Reactor Preparation & Reagent Verification

  • Purge a 100 L glass-lined reactor with nitrogen for 15 minutes.

  • Verify Boc₂O purity via GC (>98%)[2]. If solid, gently warm the container in a 25 °C water bath until liquefied.

  • Charge the reactor with Amoxapine (15.0 kg, 1.0 equiv) and Ethanol (45 L). Agitate at 150 RPM.

Step 2: Base Addition & Pre-Seeding 4. Prepare a solution of Potassium Carbonate (K₂CO₃, 1.5 equiv) in Water (15 L). 5. Charge the aqueous base into the reactor. Adjust internal temperature to 15 °C. 6. Critical Step: Seed the biphasic mixture with 150 g of high-purity N-Boc-Amoxapine crystals. This ensures subsequent product formation undergoes secondary nucleation[4].

Step 3: Controlled Reagent Dosing 7. Begin dropwise addition of Boc₂O (1.2 equiv). 8. Modulate the addition rate to maintain the internal temperature at NMT 30 °C[3]. 9. Monitor the exhaust line for CO₂ evolution. Pause addition if gas flow exceeds safe venting thresholds.

Step 4: Reaction Maturation & In-Process Control (IPC) 10. Once addition is complete, mature the reaction at 25 °C for 3–5 hours. 11. Pull an aliquot for HPLC analysis. The reaction is deemed complete when unreacted Amoxapine is ≤1.0 area %[3].

Step 5: Crystallization and Isolation 12. Slowly add Water (30 L) over 1 hour to drive the remaining N-Boc-Amoxapine out of solution onto the mature seed crystals. 13. Cool the suspension to 5 °C and hold for 2 hours. 14. Isolate the precipitated product via Nutsche filtration. Wash the filter cake with cold Ethanol/Water (1:3, 15 L). 15. Dry under vacuum at 45 °C until constant weight is achieved.

Part 4: Process Workflow Visualization

G A Amoxapine + EtOH/H2O (Reactor Charge) B Base Addition (K2CO3) A->B C Pre-Addition Seeding (N-Boc-Amoxapine Crystals) B->C Prevents supersaturation D Boc2O Dosing (T ≤ 30°C) C->D E CO2 Venting & Exotherm Control D->E Equimolar CO2 release F Crystallization & Particle Maturation E->F HPLC IPC >99% G Filtration & Drying (API Isolation) F->G High-purity solid

Process workflow for scalable N-Boc-Amoxapine synthesis, highlighting pre-addition seeding.

Part 5: References

  • The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com) URL:[Link][2]

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: ACS Publications (acs.org) URL:[Link][4]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source: ACS Publications (acs.org) URL:[Link][3]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (nih.gov) URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Comparison Guide: N-tert-Butoxycarbonyl Amoxapine vs. Standard Amoxapine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary Amoxapine is a well-characterized tetracyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

Amoxapine is a well-characterized tetracyclic antidepressant (TCA) of the dibenzoxazepine class, clinically utilized for its potent inhibition of the norepinephrine transporter (NET) and serotonin transporter (SERT), alongside its antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors. In preclinical pharmacokinetics, analytical chemistry, and medicinal chemistry, N-tert-Butoxycarbonyl Amoxapine (N-Boc Amoxapine) is frequently synthesized as a chemical intermediate or utilized as a stable isotopically labeled internal standard (e.g., N-Boc-Amoxapine-d8)[1].

While structurally identical at the tricyclic core, the addition of the bulky, lipophilic tert-butoxycarbonyl (Boc) group to the secondary amine of the piperazine ring fundamentally alters the molecule. This guide provides an objective, data-driven comparison of how this single functional group modification abolishes primary pharmacological activity while drastically shifting the molecule's physicochemical profile.

Structural and Physicochemical Divergence

The core pharmacophore of amoxapine relies on a dibenzoxazepine ring system linked to a piperazine ring containing a secondary amine[2]. At physiological pH (7.4), this secondary amine is predominantly protonated.

In N-Boc amoxapine, this critical amine is converted into a carbamate. This synthetic modification eliminates the basicity of the nitrogen, preventing protonation under physiological conditions, and introduces significant steric bulk. The causality here is direct: the loss of the hydrogen bond donor and the addition of the lipophilic tert-butyl group drastically increase the partition coefficient (LogP) while eliminating aqueous solubility driven by ionization.

Table 1: Comparative Physicochemical Properties
PropertyStandard AmoxapineN-Boc AmoxapineCausality / Impact
Molecular Weight 313.78 g/mol 413.90 g/mol Addition of the Boc group (C5H9O2).
Ionization (pKa) ~7.6 (Secondary Amine)[3]Non-ionizableConversion of amine to neutral carbamate prevents physiological protonation.
Lipophilicity (LogP) ~2.5~4.5 (Predicted)Massive increase in lipophilicity; high risk of non-specific lipid bilayer partitioning.
H-Bond Donors 10Loss of the amine proton eliminates specific target-binding capabilities.

Mechanistic Causality in Pharmacodynamics

To understand why N-Boc Amoxapine is pharmacologically inert at monoamine transporters compared to standard amoxapine, we must examine the atomic-level binding logic of the target proteins.

The Aspartate Anchor (Why Amoxapine Binds)

The high-affinity binding of monoamine transporter ligands (such as TCAs) relies on a critical ionic salt-bridge interaction. In human monoamine transporters, a highly conserved aspartate residue—specifically Asp75 in hNET and Asp98 in hSERT —acts as the primary anchor[4][5]. The protonated secondary amine of amoxapine forms a strong ionic bond with the negatively charged carboxylate of this aspartate. Similarly, amoxapine's antagonism at the D2 receptor relies on an interaction with Asp114 in transmembrane domain 3.

Steric Clash and Charge Neutralization (Why N-Boc Amoxapine Fails)

The Boc protection strategy effectively neutralizes the piperazine nitrogen. Without the positive charge, the crucial ionic bond with Asp75 (NET) or Asp98 (SERT) cannot form[4][5]. Furthermore, the massive steric bulk of the tert-butyl group creates a severe steric clash within the tightly packed orthosteric binding pockets (S1 sites) of these transporters, physically preventing the tricyclic core from adopting the necessary orientation.

BindingLogic Amox Amoxapine (Protonated Secondary Amine) Asp Conserved Aspartate (e.g., Asp75 NET, Asp98 SERT) Amox->Asp Strong Ionic Bond (High Affinity) NBoc N-Boc Amoxapine (Neutral Carbamate) NBoc->Asp Steric Clash & No Charge (No Affinity)

Mechanistic binding logic of Amoxapine vs. N-Boc Amoxapine at monoamine transporters.

Experimental Validation Workflows

To empirically validate the loss of receptor affinity and the shift in membrane permeability caused by Boc-protection, the following self-validating experimental protocols are recommended.

Protocol 1: In Vitro Radioligand Binding Assay (Affinity Quantification)

This protocol isolates the variable of receptor affinity, ensuring that any lack of signal is due to target engagement failure, not metabolic degradation.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human NET or SERT in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT) and increasing concentrations of the test compound (Amoxapine vs. N-Boc Amoxapine, 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol validates the physicochemical shift, proving that the Boc group drastically alters passive diffusion.

  • Plate Preparation: Coat the porous filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Incubation: Add the test compounds (diluted in PBS, pH 7.4) to the donor wells. Place the donor plate over a receiver plate containing fresh PBS. Incubate for 5 hours at room temperature.

  • Quantification: Analyze the concentration of the compound in both donor and receiver wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ). Note: N-Boc Amoxapine is expected to show high membrane retention due to its extreme lipophilicity.

Workflow Prep Compound Preparation (Amoxapine vs N-Boc Amoxapine) Assay1 Radioligand Binding Assay (NET, SERT, D2, 5-HT2A) Prep->Assay1 Assay2 Physicochemical Profiling (PAMPA, LogD at pH 7.4) Prep->Assay2 Data1 Affinity (Ki) Quantification Assay1->Data1 Data2 Permeability & Lipophilicity Assay2->Data2

Experimental workflow for comparative pharmacological and physicochemical profiling.

Quantitative Data Presentation

The following table summarizes the pharmacological wipeout observed when the secondary amine of amoxapine is masked by a Boc group.

Table 2: Comparative Pharmacological Profiling
Target / AssayStandard AmoxapineN-Boc Amoxapine (Expected)Mechanistic Conclusion
NET Affinity ( Ki​ ) 16 nM> 10,000 nMLoss of ionic bond with Asp75; severe steric clash.
SERT Affinity ( Ki​ ) 58 nM> 10,000 nMLoss of ionic bond with Asp98; failure to enter S1 pocket.
Dopamine D2 ( Ki​ ) 160 nM[3]> 10,000 nMInability to interact with Asp114 in the GPCR transmembrane domain.
Permeability ( Papp​ ) Moderate (Optimal CNS penetration)Low Transcellular (High Membrane Trapping)Excessive LogP causes the molecule to partition into the lipid bilayer without exiting into the aqueous receiver compartment.

References

  • Amoxapine - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Amoxapine | C17H16ClN3O | CID 2170 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Publications. Available at:[Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central (PMC), NIH. Available at:[Link]

Sources

Comparative

Evaluating the Purity of Synthesized N-tert-Butoxycarbonyl Amoxapine Against Commercial Standards: A Comprehensive Analytical Guide

Amoxapine is a dibenzoxazepine-class tricyclic compound widely utilized as an antidepressant and a crucial intermediate in neuropharmacological research[1]. In the development of novel psychotropic active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Amoxapine is a dibenzoxazepine-class tricyclic compound widely utilized as an antidepressant and a crucial intermediate in neuropharmacological research[1]. In the development of novel psychotropic active pharmaceutical ingredients (APIs), the secondary amine on amoxapine's piperazine ring often requires temporary masking to prevent unwanted side reactions during complex multi-step syntheses. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness against nucleophiles and bases, and its facile cleavage under mildly acidic conditions[2].

However, synthesized N-Boc-Amoxapine must be rigorously evaluated against high-purity commercial analytical standards to ensure no unreacted amoxapine or degradation products carry over into subsequent synthetic steps[3]. This guide provides an objective comparison framework and self-validating experimental protocols to benchmark in-house synthesized N-Boc-Amoxapine against commercial alternatives.

Mechanistic Rationale & Analytical Strategy

The protection reaction typically involves reacting amoxapine with di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in tetrahydrofuran (THF)[2]. To validate the success of this synthesis and benchmark its purity, a multi-modal analytical approach is required:

  • HPLC-UV : Quantifies the chromatographic purity and detects unreacted amoxapine. Because amoxapine is dibasic (pKa ~8.7 and 3.9), a buffered mobile phase is critical to suppress ionization and prevent peak tailing on reverse-phase columns[4].

  • 1H NMR Spectroscopy : Offers definitive structural proof of the Boc attachment by measuring the magnetic environment of the newly added protons[5].

  • LC-MS/MS : Provides exact mass confirmation and trace impurity profiling (e.g., detecting amoxapine dimers)[6][7].

G A Amoxapine (Secondary Amine) B Boc2O / TEA (Protection) A->B C N-Boc-Amoxapine (Crude) B->C D Purification (Crystallization) C->D E Synthesized N-Boc-Amoxapine D->E F HPLC-UV (Purity %) E->F Assay G 1H NMR (Structural ID) E->G Confirm t-butyl H LC-MS/MS (Impurities) E->H Profiling

Workflow for the synthesis and multi-modal purity evaluation of N-Boc-Amoxapine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They require internal checks to pass before any sample data is considered valid.

Protocol 1: HPLC-UV Purity Assay

Causality: Gradient elution with a buffered aqueous phase ensures that the highly polar unreacted amoxapine elutes early, while the highly lipophilic N-Boc-Amoxapine is retained longer, ensuring baseline resolution. Without the ammonium acetate buffer, the basic piperazine nitrogen would interact with residual silanols on the column, ruining peak symmetry[4][7].

Step-by-Step Methodology:

  • Stationary Phase : ZORBAX Eclipse C18 (150 mm × 3.0 mm, 3.5 µm) or an equivalent Endurus C18 Classic column[4][7].

  • Mobile Phase :

    • Channel A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.0)[7].

    • Channel B: HPLC-grade Acetonitrile (ACN).

  • Gradient Program : 0–2 min (30% B), 2–8 min (30% to 90% B), 8–10 min (90% B), 10–12 min (return to 30% B). Flow rate: 1.0 mL/min.

  • Detection : UV absorbance at 240 nm and 254 nm[4][7].

  • System Suitability (Self-Validation) : Inject a commercial N-Boc-Amoxapine reference standard (10 µg/mL) five consecutive times. Validation Gate : Proceed with sample analysis only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the peak tailing factor is ≤ 1.5.

Protocol 2: ¹H NMR Structural Confirmation

Causality: While HPLC confirms the absence of impurities, it does not prove the Boc group is covalently attached to the piperazine nitrogen. ¹H NMR provides unambiguous evidence via the unique magnetic signature of the tert-butyl protons[5].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10 mg of synthesized N-Boc-Amoxapine in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Calibration (Self-Validation) : Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The spectrometer must lock and automatically calibrate the TMS signal to exactly 0.00 ppm before data acquisition.

  • Acquisition & Analysis : Acquire the spectrum at 400 MHz.

  • Verification : Confirm the disappearance of the broad secondary amine N-H proton (typically around 2.0–2.5 ppm in free amoxapine) and the appearance of a massive 9-proton singlet at approximately 1.45 ppm, which is the hallmark of the tert-butyl group[5].

Protocol 3: LC-MS/MS Impurity Profiling

Causality: To detect trace levels of unreacted amoxapine or complex dimeric impurities (e.g., Amoxapine Dimer, MW 541.4) that might co-elute or lack strong UV chromophores[6].

Step-by-Step Methodology:

  • Ionization : Utilize Electrospray Ionization in positive mode (ESI+).

  • Mass Transitions : Monitor the [M+H]+ transitions. Free amoxapine has a molecular weight of 313.8, yielding an[M+H]+ at m/z 314.1. The successful addition of the Boc group shifts the mass to yield an [M+H]+ at m/z 414.1[7].

Comparative Data Analysis

When evaluating an in-house synthesized batch against a certified commercial reference standard (e.g., Pharmaffiliates or KM Pharma Solutions), the data should be tabulated to ensure all acceptance criteria are met[3][6].

Analytical ParameterSynthesized N-Boc-Amoxapine (Crude)Synthesized N-Boc-Amoxapine (Purified)Commercial Analytical StandardAcceptance Criteria
HPLC Purity (Area %) 92.4%98.7%> 99.5%≥ 98.0%
Retention Time (RT) 6.85 min6.85 min6.85 min± 0.1 min of Standard
Unreacted Amoxapine 5.2% (RT 4.16 min)< 0.1%Not Detected≤ 0.5%
LC-MS [M+H]+ m/z 414.1m/z 414.1m/z 414.1Match standard
¹H NMR (t-butyl peak) Present (1.45 ppm, 9H, s)Present (1.45 ppm, 9H, s)Present (1.45 ppm, 9H, s)Unambiguous singlet

Note: The retention time of unreacted amoxapine (4.16 min) aligns with validated gradient HPLC methods utilizing an ammonium acetate/ACN mobile phase[4].

Conclusion

Evaluating the purity of synthesized N-Boc-Amoxapine requires more than a simple chromatographic run. By employing a self-validating HPLC-UV method with a strictly pH-controlled mobile phase, researchers can accurately quantify purity and isolate unpolar starting materials[4]. Coupling this with ¹H NMR ensures structural integrity by confirming the covalent presence of the tert-butyl group[5], while LC-MS/MS provides the sensitivity needed for trace impurity profiling[7]. Benchmarking these metrics against a high-quality commercial standard guarantees that the intermediate is fundamentally sound and suitable for downstream API development.

Sources

Safety & Regulatory Compliance

Safety

N-tert-Butoxycarbonyl Amoxapine proper disposal procedures

Advanced Laboratory Protocols for N-tert-Butoxycarbonyl Amoxapine Waste Management As a Senior Application Scientist, I frequently consult with drug development professionals who treat pharmaceutical intermediates as sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Protocols for N-tert-Butoxycarbonyl Amoxapine Waste Management

As a Senior Application Scientist, I frequently consult with drug development professionals who treat pharmaceutical intermediates as standard chemical waste. This is a critical operational error. N-tert-Butoxycarbonyl Amoxapine (Boc-Amoxapine) presents unique logistical and safety challenges during disposal due to its specific molecular architecture.

This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of Boc-Amoxapine, ensuring your laboratory exceeds compliance standards while protecting personnel and the environment.

The Causality of Chemical Hazards in Disposal

To design a safe disposal protocol, we must first understand the molecular behavior of N-tert-Butoxycarbonyl Amoxapine (1[1]) under stress conditions. The molecule consists of a biologically active tetracyclic core protected by a tert-butoxycarbonyl (Boc) group.

  • Acid Lability & Pressurization Risk: The Boc protecting group is highly sensitive to acidic environments. If Boc-Amoxapine waste is inadvertently mixed with strong acidic waste streams (e.g., Trifluoroacetic acid or HCl), it undergoes rapid deprotection and thermolysis. This reaction yields isobutylene gas and carbon dioxide. In a sealed waste carboy, this gas evolution causes rapid pressurization, posing a severe risk of container rupture or explosion.

  • Halogenated Core & Dioxin Potential: The base amoxapine core contains a chlorinated dibenzoxazepine ring. Combusting halogenated compounds at low temperatures (<800°C) can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, standard municipal incineration is strictly prohibited; specialized high-temperature destruction is required[2].

Table 1: N-Boc-Amoxapine Chemical & Hazard Profile

Chemical Property / Hazard Value / Classification Operational Implication for Disposal
CAS Number 1246816-84-1 Must be listed accurately on RCRA manifests.
Base API Hazard Acute Tox. 4 (Oral) Requires dedicated PPE (nitrile gloves, respirator) during handling[3].
Protecting Group tert-Butoxycarbonyl (Boc) Acid-labile; evolves isobutylene and CO₂ gas if mixed with acidic waste.

| Halogen Content | Chlorinated ring system | Requires high-temp incineration (>1000°C) to prevent dioxin formation. |

Regulatory Landscape & Generator Constraints

Under the EPA's Subpart P regulations enacted in 2019, the sewering (flushing down the drain) of hazardous pharmaceutical waste is strictly prohibited[4]. Because the parent compound amoxapine is classified as an Acute Toxicity Category 4 substance, its derivatives must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5].

Your facility's disposal timeline is dictated by your EPA Generator Status, which is determined by the total volume of hazardous waste produced monthly.

Table 2: EPA Hazardous Waste Generator Categories & Accumulation Limits

EPA Generator Status Monthly Generation Limit Max On-Site Accumulation Time SAA Volume Limit
VSQG (Very Small) ≤ 100 kg State-dependent 55 Gallons
SQG (Small) > 100 kg to < 1,000 kg 180 days (270 if >200 miles) 55 Gallons

| LQG (Large) | ≥ 1,000 kg | 90 days | 55 Gallons |

Data summarized from EPA RCRA guidelines[6].

Step-by-Step Disposal Methodology (Self-Validating System)

Do not rely on passive compliance. The following protocol integrates self-validating checks to ensure operational safety at every stage of the disposal lifecycle.

Phase 1: Segregation & Compatibility Testing
  • Action: Isolate N-Boc-Amoxapine waste from strong acids, oxidizers, and aqueous waste streams.

  • Causality: Segregation prevents premature Boc-deprotection and subsequent gas evolution, which could pressurize the container.

  • Self-Validation System: Before transferring Boc-Amoxapine waste into the primary accumulation container, test the pH of the waste mixture using universal indicator paper. Proceed only if the pH is ≥ 7.0. If the solution is acidic, neutralize it prior to sealing.

Phase 2: Primary Containment Selection
  • Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined containers. Ensure the container features a secure, leak-proof closure required by OSHA[5].

  • Causality: HDPE provides excellent chemical resistance against the organic solvents (e.g., DCM, DMF) typically used to solubilize N-Boc-Amoxapine during synthesis or analysis.

  • Self-Validation System: Perform a "cap-seal inversion test" with a benign solvent prior to use. Fill the container with 100mL of water, seal it, and invert for 60 seconds to verify gasket integrity before introducing hazardous waste.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action: Label the container explicitly with "Hazardous Waste - Toxic/Halogenated Organic" and the exact date of first accumulation. Store in a designated SAA near the point of generation[6].

  • Causality: Ensures compliance with RCRA tracking requirements and prevents the accidental mixing of incompatible waste streams by other laboratory personnel.

  • Self-Validation System: Implement a dual-signature logbook at the SAA. Every volume addition to the container must be signed off by the operator and verified by the lab safety officer.

Phase 4: Vendor Transfer & High-Temperature Incineration
  • Action: Contract a licensed RCRA waste vendor to transport the waste for high-temperature incineration (>1000°C) equipped with alkaline scrubbers.

  • Causality: High temperatures ensure the complete destruction of the tetracyclic core, while alkaline scrubbers neutralize the corrosive hydrogen chloride (HCl) and nitrogen oxides (NOx) gases generated during combustion[2].

  • Self-Validation System: Request a "Certificate of Destruction" from the vendor. Cross-reference the manifest tracking number to ensure the waste was thermally destroyed and not diverted to a landfill.

Operational Workflow Visualization

DisposalWorkflow N1 N-Boc-Amoxapine Waste Generation N2 Hazard Characterization (RCRA & Subpart P) N1->N2 N3 Waste Segregation (Solid vs. Solvent) N2->N3 Sewering strictly prohibited N4 Primary Containment (Chemically Compatible) N3->N4 pH Validation (pH ≥ 7) N5 SAA Labeling & Storage (<55 Gallons) N4->N5 Cap-seal inversion test N6 Licensed Vendor Transfer (RCRA Manifest) N5->N6 90/180 day limit N7 High-Temp Incineration (>1000°C + Scrubbers) N6->N7 Thermal destruction

N-Boc-Amoxapine Waste Segregation and Disposal Workflow.

References

  • Title: Material Safety Data Sheet - Pfizer | Source: pfizer.com | URL: 2

  • Title: N-tert-Butoxycarbonyl Amoxapine — Chemical Substance Information | Source: nextsds.com | URL: 1

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: danielshealth.com | URL: 5

  • Title: Pharmaceutical Waste Disposal: From Cabinet to Compliance | Source: mainelabpack.com | URL: 4

  • Title: Laboratory Waste Management: The New Regulations | Source: medlabmag.com | URL: 6

  • Title: Amoxapine — Chemical Substance Information | Source: nextsds.com | URL: 3

Sources

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